molecular formula C15H14O4 B15615682 Yangonin-d3

Yangonin-d3

Cat. No.: B15615682
M. Wt: 261.29 g/mol
InChI Key: XLHIYUYCSMZCCC-VOLOUVRFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yangonin-d3 is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 261.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14O4

Molecular Weight

261.29 g/mol

IUPAC Name

6-[(E)-2-(4-methoxyphenyl)ethenyl]-4-(trideuteriomethoxy)pyran-2-one

InChI

InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3/b8-5+/i2D3

InChI Key

XLHIYUYCSMZCCC-VOLOUVRFSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of Yangonin-d3 in Modern Analytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Gold Standard for Quantitative Analysis

In the realm of analytical chemistry and drug development, precision and accuracy are paramount. Yangonin-d3, a deuterated analog of the psychoactive kavalactone Yangonin, serves a critical function as an internal standard in quantitative analyses.[1] Its utility is most pronounced in mass spectrometry (MS)-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Direct Analysis in Real Time High-Resolution Mass Spectrometry (DART-HRMS).[1][2]

The fundamental principle behind using this compound lies in its near-identical chemical and physical properties to the non-deuterated Yangonin.[1] It exhibits similar behavior during sample extraction, chromatography, and ionization.[1] However, due to the replacement of three hydrogen atoms with deuterium, it has a higher mass-to-charge ratio (m/z), allowing it to be distinguished from the native Yangonin by the mass spectrometer.[1] By adding a known amount of this compound to a sample, it serves as a reliable reference to correct for variations that can occur throughout the analytical workflow, including sample loss during preparation and matrix effects that can suppress or enhance the analyte signal.[1] This ensures a high degree of accuracy and reproducibility in the quantification of Yangonin in complex matrices such as plant extracts, biofluids, and commercial products.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Yangonin using this compound as an internal standard, based on a validated DART-HRMS method. While a specific LC-MS/MS method using this compound is not detailed in the available literature, representative parameters from a UPLC-MS/MS method for kavalactones are included to provide a comprehensive overview.

Table 1: Stock and Working Solution Concentrations
Solution Concentration
Yangonin Stock Solution500 µg/mL in ethanol
This compound Stock Solution500 µg/mL in ethanol
This compound Working Stock Solution50 µg/mL in ethanol
Final Concentration of this compound in Samples25 µg/mL
Calibration Curve Range for Yangonin5 to 200 µg/mL
Quality Control (QC) Sample ConcentrationsLow, Medium, and High

Data derived from a DART-HRMS method.[1]

Table 2: Mass Spectrometry Parameters
Parameter Value
DART-HRMS
Ionization ModePositive
Monitored m/z for Yangonin260.100 ([M+H]⁺ isotope peak)
Monitored m/z for this compound263 ([M+H]⁺ isotope peak)
Representative UPLC-MS/MS (for Kavalactones)
Ionization ModePositive
MRM Transition for YangoninTo be optimized, typically precursor ion > product ion
MRM Transition for this compoundTo be optimized, typically precursor ion+3 > product ion
Columne.g., C18 reverse-phase
Mobile Phasee.g., Gradient of water and acetonitrile (B52724) with formic acid

DART-HRMS data from the Rabi Musah Research group (2019).[1] UPLC-MS/MS parameters are representative and would require method-specific optimization.[2]

Experimental Protocols

Method 1: Quantification of Yangonin in Kava (B3030397) Products using DART-HRMS

This method provides rapid and direct analysis of Yangonin in various Kava-derived materials with minimal sample preparation.

1. Preparation of Stock and Standard Solutions:

  • Prepare stock solutions of Yangonin and this compound at a concentration of 500 µg/mL by dissolving the requisite amount in ethanol.[1]

  • Create a working stock solution of this compound (50 µg/mL) by diluting the main stock solution with ethanol.[1]

  • Prepare a series of Yangonin calibration standards ranging from 10 to 400 µg/mL through serial dilutions of the Yangonin stock solution.[1]

  • For analysis, combine 250 µL of each calibration standard with 250 µL of the 50 µg/mL this compound working stock solution. This results in final calibrator concentrations of 5 to 200 µg/mL and a constant this compound concentration of 25 µg/mL.[1]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in a similar manner.[1]

2. Sample Preparation:

  • For solid Kava products (e.g., powders, capsules), perform a solvent extraction with ethanol, aided by sonication.[1]

  • For liquid Kava products (e.g., tinctures), dilute as necessary with ethanol.[1]

  • Spike a known volume of the sample extract with the this compound working stock solution to achieve a final concentration of 25 µg/mL.[1]

3. DART-HRMS Analysis:

  • Introduce the prepared samples into the DART ion source. This can be done by dipping a capillary tube into the sample and placing it in the gas stream between the ion source and the mass spectrometer inlet.[1]

  • Acquire data in positive ionization mode, monitoring the protonated molecular ions of Yangonin and this compound. To enhance specificity, the respective isotope peaks ([M+H]⁺+1) can be used for quantification.[1]

  • Construct a calibration curve by plotting the ratio of the peak area of Yangonin to the peak area of this compound against the concentration of the Yangonin standards.[1]

  • Determine the concentration of Yangonin in the unknown samples by interpolating their peak area ratios on the calibration curve.[1]

Method 2: Representative UPLC-MS/MS Protocol for Yangonin Quantification in Human Plasma

While a specific protocol using this compound was not found in the reviewed literature, this representative method for kavalactones illustrates how it would be employed in a bioanalytical setting.

1. Preparation of Stock and Standard Solutions:

  • Prepare stock solutions of Yangonin and this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare working standard solutions of Yangonin by serially diluting the stock solution.

  • Prepare a working solution of this compound at a fixed concentration.

  • Prepare calibration standards by spiking drug-free human plasma with the Yangonin working standards and the this compound working solution.

  • Prepare QC samples at multiple concentration levels in drug-free human plasma.

2. Sample Preparation (Protein Precipitation):

  • To a small volume of plasma sample (e.g., 25 µL), add a larger volume of cold acetonitrile (e.g., 75 µL) containing the this compound internal standard at a predetermined concentration.[2]

  • Vortex the mixture vigorously to precipitate plasma proteins.[2]

  • Centrifuge the samples to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean vial or well plate for injection into the UPLC-MS/MS system.[2]

3. UPLC-MS/MS Analysis:

  • Inject the sample extract onto a reverse-phase UPLC column (e.g., C18).

  • Perform chromatographic separation using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve peak shape and ionization.

  • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

  • Monitor the analytes using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. The MRM transitions for Yangonin and this compound would be determined and optimized during method development.

  • Generate a calibration curve by plotting the peak area ratio of Yangonin to this compound against the nominal concentrations of the calibration standards.

  • Quantify Yangonin in the plasma samples from this calibration curve.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Extraction / Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Plant Sample IS_Spike Spike with this compound Sample->IS_Spike Standards Yangonin Calibration Standards Standards->IS_Spike IS_Stock This compound Stock IS_Stock->IS_Spike Known Amount Extraction Protein Precipitation or Solvent Extraction IS_Spike->Extraction LC_Separation Chromatographic Separation (LC or direct infusion for DART) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS or HRMS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Yangonin & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Yangonin / this compound) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for quantitative analysis using this compound.

logical_relationship cluster_process Analytical Process Analyte Yangonin (Analyte) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Analysis LC-MS/MS or DART-HRMS Analysis Sample_Prep->Analysis Co-processed Result Accurate Quantification Analysis->Result Correction for Variability

Caption: Role of this compound as an internal standard.

References

Synthesis and Isotopic Purity of Yangonin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Yangonin-d3. Yangonin, a naturally occurring kavalactone from the kava (B3030397) plant (Piper methysticum), is known for its anxiolytic and psychoactive properties. The deuterated analog, this compound, serves as an invaluable tool in metabolic studies, pharmacokinetic research, and as an internal standard for mass spectrometry-based quantification. This document details the synthetic pathway, experimental protocols, and analytical methods for determining the isotopic enrichment of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved by introducing a deuterated methyl group at the C4 position of the pyran-2-one core. A common strategy involves the methylation of the precursor 4-hydroxy-6-(4-methoxystyryl)-2H-pyran-2-one using a deuterated methylating agent.

Synthetic Pathway

The proposed synthetic pathway for this compound commences with the synthesis of the precursor, 4-hydroxy-6-(4-methoxystyryl)-2H-pyran-2-one, followed by methylation with a deuterated reagent.

Synthesis_Pathway A 4-Hydroxy-6-methyl-2H-pyran-2-one C Condensation A->C B 4-Methoxy-cinnamaldehyde B->C D 4-Hydroxy-6-(4-methoxystyryl)-2H-pyran-2-one C->D Base F Methylation D->F E Deuterated Methylating Agent (e.g., (CD3)2SO4) E->F G This compound F->G Base

Caption: Synthetic pathway for this compound.

Experimental Protocols

1.2.1. Synthesis of 4-Hydroxy-6-(4-methoxystyryl)-2H-pyran-2-one (Precursor)

This procedure is adapted from known methods for synthesizing Yangonin analogs.

  • Materials: 4-hydroxy-6-methyl-2H-pyran-2-one, 4-methoxycinnamaldehyde (B120730), a suitable base (e.g., sodium methoxide), and a high-boiling point solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • Dissolve 4-hydroxy-6-methyl-2H-pyran-2-one and 4-methoxycinnamaldehyde in DMF in a round-bottom flask.

    • Add the base to the mixture and heat the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into acidified water to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography to yield pure 4-hydroxy-6-(4-methoxystyryl)-2H-pyran-2-one.

1.2.2. Synthesis of this compound

  • Materials: 4-hydroxy-6-(4-methoxystyryl)-2H-pyran-2-one, deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) or deuterated methyl iodide (CD₃I), a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone (B3395972) or acetonitrile).

  • Procedure:

    • To a solution of 4-hydroxy-6-(4-methoxystyryl)-2H-pyran-2-one in the chosen solvent, add the base.

    • Add the deuterated methylating agent dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

    • Filter off the base and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of this compound for its intended applications. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[1]

Analytical Workflow

Analytical_Workflow A This compound Sample B High-Resolution Mass Spectrometry (HRMS) A->B C Nuclear Magnetic Resonance (NMR) Spectroscopy A->C D Isotopic Distribution Analysis B->D E Structural Confirmation C->E F Determination of % d3, d2, d1, d0 D->F G Final Isotopic Purity Report E->G F->G

Caption: Workflow for isotopic purity analysis.

Experimental Methodologies

2.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound.[2]

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak of this compound.

    • Analyze the isotopic cluster of the molecular ion to determine the relative abundances of the d3, d2, d1, and d0 species.

    • The isotopic purity is calculated from the relative intensities of these peaks after correcting for the natural isotopic abundance of other elements in the molecule.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the location and extent of deuteration. Both ¹H and ²H NMR can be utilized.

  • Instrumentation: A high-field NMR spectrometer.

  • ¹H NMR Procedure:

    • Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • The absence or significant reduction of the signal corresponding to the methoxy (B1213986) protons at the C4 position confirms the incorporation of deuterium (B1214612).

    • Integration of the residual proton signal against other non-deuterated protons in the molecule can provide an estimate of the isotopic enrichment.

  • ²H NMR Procedure:

    • Dissolve the this compound sample in a non-deuterated solvent.

    • Acquire a ²H NMR spectrum.

    • A signal at the chemical shift corresponding to the C4-methoxy group will confirm the presence and location of the deuterium label.

Data Presentation

Quantitative data from the isotopic purity analysis should be summarized in a clear and structured format.

Isotopic Purity of this compound by HRMS
IsotopologueMeasured m/zRelative Abundance (%)
d0 (C₁₅H₁₄O₄)258.08920.5
d1 (C₁₅H₁₃DO₄)259.09551.0
d2 (C₁₅H₁₂D₂O₄)260.10182.5
d3 (C₁₅H₁₁D₃O₄)261.108196.0

Isotopic Purity (d3): 96.0%

Chemical Purity of this compound by HPLC-UV
ParameterResult
Purity by HPLC (at 254 nm)> 99.5%
Major Impurity< 0.2%
Total Impurities< 0.5%

Conclusion

This guide outlines a robust methodology for the synthesis of this compound and the subsequent analysis of its isotopic purity. The described synthetic route offers a reliable means of producing high-purity deuterated Yangonin, and the analytical techniques detailed provide a comprehensive approach to its characterization. The availability of high-quality this compound is essential for advancing our understanding of the pharmacology and metabolism of this important natural product.

References

Yangonin-d3: A Technical Guide to Certificate of Analysis Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications found on a Certificate of Analysis (CoA) for Yangonin-d3. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this stable isotope-labeled compound for analytical and research purposes. This document outlines the key quality attributes of this compound, details the experimental protocols used for their determination, and illustrates the primary signaling pathways associated with its unlabeled analogue, Yangonin.

Physicochemical and Analytical Specifications

The quality and identity of this compound are confirmed through a series of physicochemical and analytical tests. The results are summarized in a Certificate of Analysis, with typical specifications presented below.

Table 1: General Physicochemical Properties of this compound
ParameterSpecification
Appearance Yellow to dark yellow solid
Molecular Formula C₁₆H₁₅D₃O₄
Molecular Weight 277.33 g/mol
Melting Point 154 - 157°C
Solubility Chloroform (B151607) (slightly), Methanol (B129727) (slightly, heated)
Storage Store at -20°C for long-term stability.
Table 2: Analytical Specifications for this compound
Analytical TestMethodSpecification
Identification ¹H-NMRConsistent with the structure of this compound
Mass SpectrometryConsistent with the molecular weight of this compound
Purity Thin Layer Chromatography (TLC)≥ 98%
High-Performance Liquid Chromatography (HPLC)≥ 99%
Isotopic Enrichment Mass Spectrometry≥ 98 atom % D
Elemental Analysis Combustion AnalysisCarbon: ~68.61%, Hydrogen (including Deuterium): ~6.55%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's quality. The following sections describe the typical experimental protocols for the key analytical techniques cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound by separating it from any non-deuterated Yangonin and other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm, which is near the λmax of Yangonin.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of about 50 µg/mL with the mobile phase.

  • Data Analysis: The purity is calculated by dividing the peak area of this compound by the total area of all observed peaks and expressing the result as a percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is employed to confirm the chemical structure of this compound and to verify the position of the deuterium (B1214612) labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the isotopic labeling.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the remaining proton signals are compared to the known spectrum of unlabeled Yangonin to confirm the structural integrity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining its isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: The sample is prepared as for HPLC analysis and introduced into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: The mass spectrum is acquired in full scan mode in the positive ion mode.

  • Data Analysis:

    • Identity Confirmation: The presence of the [M+H]⁺ ion corresponding to the calculated molecular weight of this compound confirms its identity.

    • Isotopic Enrichment: The relative intensities of the mass isotopologues (M, M+1, M+2, etc.) are measured. The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a given level of deuterium incorporation, correcting for the natural abundance of other isotopes (e.g., ¹³C).

Signaling Pathways and Experimental Workflows

Yangonin, the non-deuterated analogue of this compound, is known to interact with several biological targets. Understanding these pathways is crucial for researchers utilizing this compound in biological studies.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

Yangonin has been identified as a ligand for the CB1 receptor, a key component of the endocannabinoid system. The binding of Yangonin to the CB1 receptor can initiate a cascade of intracellular events.

CB1_Signaling_Pathway Yangonin Yangonin CB1R CB1 Receptor Yangonin->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Yangonin binding to the CB1 receptor leads to the inhibition of adenylyl cyclase.

Monoamine Oxidase B (MAO-B) Inhibition

Yangonin is also a known inhibitor of MAO-B, an enzyme responsible for the degradation of neurotransmitters like dopamine.

MAO_B_Inhibition_Pathway Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolized by Increased_Dopamine Increased Dopamine Levels in Synapse Dopamine->Increased_Dopamine Leads to DOPAL DOPAL MAO_B->DOPAL Produces MAO_B->Increased_Dopamine Yangonin Yangonin Yangonin->MAO_B Inhibits

Caption: Yangonin inhibits MAO-B, preventing the breakdown of dopamine.

Experimental Workflow for Isotopic Enrichment Analysis

The determination of isotopic purity is a critical step in the quality control of this compound. The general workflow for this analysis is outlined below.

Isotopic_Enrichment_Workflow Sample_Prep Sample Preparation (Dissolve in suitable solvent) MS_Analysis High-Resolution Mass Spectrometry Analysis Sample_Prep->MS_Analysis Data_Acquisition Acquire Full Scan Mass Spectrum MS_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Isotopologue_Extraction Extract Ion Intensities of Isotopologues Data_Processing->Isotopologue_Extraction Correction Correct for Natural Isotope Abundance Isotopologue_Extraction->Correction Calculation Calculate Isotopic Enrichment (%) Correction->Calculation Result Reported Isotopic Purity Calculation->Result

Caption: Workflow for determining the isotopic enrichment of this compound.

A Comparative Analysis of the Biological Activities of Yangonin and Yangonin-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yangonin, a prominent kavalactone derived from the plant Piper methysticum (kava), has garnered significant scientific interest due to its diverse biological activities, including anxiolytic, analgesic, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the known biological activities of Yangonin and explores the potential implications of isotopic substitution, specifically the replacement of hydrogen with deuterium (B1214612) to form Yangonin-d3. While direct experimental data on this compound is not currently available in the public domain, this document leverages established principles of the kinetic isotope effect (KIE) to hypothesize the potential alterations in its metabolic profile and biological activity. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, providing a structured summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction to Yangonin and the Rationale for Deuteration

Yangonin is a bioactive compound that exerts its effects through multiple mechanisms, primarily as an agonist of the cannabinoid receptor 1 (CB1), a positive modulator of GABA-A receptors, and an inhibitor of monoamine oxidase (MAO), particularly MAO-B.[2][3][4] These interactions are believed to underpin its observed pharmacological properties.

The deuteration of drug molecules, replacing hydrogen atoms with their heavier isotope deuterium, is a strategic approach in medicinal chemistry to improve the pharmacokinetic and metabolic profiles of parent compounds.[5][6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family.[8] This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile due to altered metabolite formation.[6][7] Given that Yangonin undergoes metabolism, including demethylation, deuteration at specific metabolic sites could significantly enhance its therapeutic potential.[9]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for Yangonin's interactions with its primary molecular targets. Data for this compound is hypothesized based on the principles of the kinetic isotope effect, where a decrease in metabolism could lead to sustained or enhanced activity.

Table 1: Cannabinoid Receptor Binding Affinity of Yangonin

CompoundReceptorBinding Affinity (Ki)Reference
YangoninCB10.72 µM[2][3]
YangoninCB2> 10 µM[2][3]
This compoundCB1Potentially similar to or slightly higher affinity than YangoninHypothesized
This compoundCB2Potentially similar to YangoninHypothesized

Hypothesis: Deuteration is not expected to directly alter the binding affinity to the receptor but may increase the local concentration of the active compound by reducing metabolic clearance, potentially leading to a more pronounced pharmacological effect.

Table 2: Monoamine Oxidase (MAO) Inhibition by Yangonin

CompoundEnzymeIC50Reference
YangoninMAO-A1.29 µM[2][4]
YangoninMAO-B0.085 µM[2][4]
This compoundMAO-APotentially lower IC50 (increased potency)Hypothesized
This compoundMAO-BPotentially lower IC50 (increased potency)Hypothesized

Hypothesis: If the metabolic process is involved in the inactivation of the inhibitory effect, deuteration could lead to a more sustained inhibition of MAO, reflected as a lower IC50 value.

Signaling Pathways and Mechanisms of Action

Yangonin's biological effects are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Yangonin_Signaling_Pathways cluster_0 Endocannabinoid System cluster_1 GABAergic System cluster_2 Monoaminergic System Yangonin Yangonin CB1R CB1 Receptor Yangonin->CB1R Agonist G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability (Analgesia, Anxiolysis) cAMP->Neuronal_Activity Yangonin_GABA Yangonin GABA_A_R GABA-A Receptor Yangonin_GABA->GABA_A_R Positive Allosteric Modulator Cl_ion ↑ Cl- Influx GABA_A_R->Cl_ion GABA GABA GABA->GABA_A_R Hyperpolarization Neuronal Hyperpolarization (Anxiolysis, Sedation) Cl_ion->Hyperpolarization Yangonin_MAO Yangonin MAO_B MAO-B Yangonin_MAO->MAO_B Inhibitor Dopamine_Metabolism ↓ Dopamine Metabolism MAO_B->Dopamine_Metabolism Dopamine Dopamine Dopamine->MAO_B Increased_Dopamine ↑ Dopamine Levels (Mood Elevation) Dopamine_Metabolism->Increased_Dopamine

Caption: Signaling pathways modulated by Yangonin.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline typical experimental protocols used to assess the biological activity of compounds like Yangonin.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Yangonin and this compound for CB1 and CB2 receptors.

Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing human CB1 or CB2 receptors are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.

  • Radioligand Binding: The cell membranes are incubated with a known concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound (Yangonin or this compound).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor-Expressing Cell Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Separate Bound and Unbound Ligand by Filtration Incubate->Filter Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter->Measure_Radioactivity Analyze_Data Calculate IC50 and Ki Values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cannabinoid receptor binding assay.

In Vitro MAO Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of Yangonin and this compound against MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Incubation: The enzymes are pre-incubated with varying concentrations of the test compound (Yangonin or this compound).

  • Substrate Addition: A specific substrate for each enzyme (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B) is added to initiate the reaction. The reaction produces a fluorescent product.

  • Fluorescence Measurement: The fluorescence of the product is measured over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To compare the pharmacokinetic profiles of Yangonin and this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Administration: The animals are administered a single oral dose of either Yangonin or this compound.

  • Blood Sampling: Blood samples are collected at various time points post-administration via the tail vein.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • LC-MS/MS Analysis: The concentrations of the parent compound and its metabolites in the plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) are calculated.

Pharmacokinetic_Study_Workflow Start Start Dosing Administer Yangonin or This compound to Rats Start->Dosing Blood_Collection Collect Blood Samples at Predetermined Time Points Dosing->Blood_Collection Plasma_Separation Separate Plasma from Blood Samples Blood_Collection->Plasma_Separation LC_MS_Analysis Quantify Drug Concentration using LC-MS/MS Plasma_Separation->LC_MS_Analysis PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, AUC, t1/2) LC_MS_Analysis->PK_Analysis End End PK_Analysis->End

Caption: Workflow for an in vivo pharmacokinetic study.

Predicted Effects of Deuteration on Yangonin's Biological Activity

Based on the principles of the kinetic isotope effect, the following predictions can be made regarding the biological activity of this compound compared to Yangonin:

  • Pharmacokinetics: Deuteration at metabolically labile positions is expected to decrease the rate of metabolism, leading to a longer half-life and increased overall exposure (AUC) of this compound. This could potentially allow for lower or less frequent dosing to achieve the same therapeutic effect.

  • Efficacy: By reducing metabolic inactivation, deuteration may lead to a more sustained concentration of the active compound at the target receptors (CB1, GABA-A) and enzymes (MAO). This could translate to enhanced or prolonged pharmacological effects, such as anxiolysis and analgesia.

  • Safety and Tolerability: A modified metabolic profile could alter the formation of metabolites. If any of Yangonin's metabolites are associated with adverse effects, deuteration could potentially reduce their formation, leading to an improved safety profile. Conversely, if a metabolite is responsible for some of the therapeutic activity, deuteration could diminish this effect.

Future Directions

The hypotheses presented in this guide underscore the need for empirical studies on this compound. Future research should focus on:

  • Synthesis of this compound: The development of a robust synthetic route for this compound is the first critical step.

  • In Vitro Characterization: Direct comparative studies of Yangonin and this compound in receptor binding assays, enzyme inhibition assays, and metabolic stability assays are required to quantify the impact of deuteration.

  • In Vivo Studies: Pharmacokinetic and pharmacodynamic studies in animal models are essential to validate the predicted improvements in the drug's profile and to assess its efficacy and safety.

Conclusion

Yangonin is a multifaceted bioactive compound with significant therapeutic potential. The strategic application of deuteration to create this compound represents a promising avenue for enhancing its pharmacological properties. While the information on this compound presented herein is based on established scientific principles, it remains speculative until validated by experimental data. This guide provides a foundational framework to stimulate and inform future research aimed at unlocking the full therapeutic potential of deuterated kavalactones.

References

In Vitro Metabolism of Yangonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yangonin (B192687), a prominent kavalactone from the kava (B3030397) plant (Piper methysticum), has garnered significant interest for its diverse pharmacological activities. Understanding its metabolic fate is crucial for predicting its efficacy, potential drug interactions, and safety profile. This technical guide provides a comprehensive overview of the in vitro metabolism of yangonin, detailing its metabolic pathways, the enzymes involved, and quantitative data on its interactions with key metabolic enzymes. This document also outlines detailed experimental protocols for studying yangonin metabolism in vitro and presents visual representations of relevant signaling pathways and experimental workflows.

Introduction

Yangonin is a biologically active compound known to interact with several physiological targets, including the cannabinoid receptor 1 (CB1) and the mTOR signaling pathway.[1][2] Its metabolism is a key determinant of its pharmacokinetic and pharmacodynamic properties. In vitro studies are essential for elucidating the specific enzymes responsible for its biotransformation and for identifying potential metabolites. This guide synthesizes the current knowledge on the in vitro metabolism of yangonin to aid researchers in this field.

Metabolic Pathways and Metabolites

The primary metabolic pathway for yangonin in vitro is O-demethylation .[3] This reaction involves the removal of a methyl group from the methoxy (B1213986) functional group on the yangonin molecule. While other minor metabolites may be formed, O-demethylation is considered the principal initial step in its biotransformation. The resulting metabolite is O-desmethylyangonin.

Enzymes Involved in Yangonin Metabolism

Cytochrome P450 (CYP) Enzymes

Phase I metabolism of yangonin is predominantly mediated by the cytochrome P450 superfamily of enzymes. Specific isoforms that have been implicated in its metabolism include:

  • CYP3A4

  • CYP1A2

  • CYP2C9

These enzymes, primarily located in the liver, are responsible for the oxidative O-demethylation of yangonin.

UDP-Glucuronosyltransferases (UGTs)

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions. While specific data on the glucuronidation of yangonin metabolites is limited, it is a common pathway for the elimination of xenobiotics. UGTs catalyze the transfer of glucuronic acid to the metabolite, increasing its water solubility and facilitating its excretion.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of yangonin with key metabolic enzymes.

Table 1: Inhibition of Carboxylesterase 1 (CES1) by Yangonin

ParameterValue (µM)Inhibition Type
Kᵢ24.9Mixed competitive-noncompetitive

Table 2: Inhibition of Cytochrome P450 (CYP) Enzymes by Yangonin

CYP IsoformIC₅₀ (µM)
CYP1A2~10
CYP2C9~10
CYP2C19~10
CYP2E1~10
CYP3A4~10

Experimental Protocols

In Vitro Metabolism of Yangonin using Human Liver Microsomes (HLM)

This protocol provides a general framework for assessing the metabolism of yangonin in a complex in vitro system that contains a wide range of drug-metabolizing enzymes.

Materials:

  • Yangonin

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent for quenching)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final protein concentration typically 0.2-1.0 mg/mL), and yangonin (at various concentrations to determine kinetic parameters).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the depletion of yangonin and the formation of its metabolites.

Metabolism of Yangonin using Recombinant CYP Enzymes

This protocol allows for the identification of specific CYP isoforms responsible for yangonin metabolism.

Materials:

  • Yangonin

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2, CYP2C9) co-expressed with cytochrome P450 reductase

  • NADPH

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In separate microcentrifuge tubes for each CYP isoform, combine phosphate buffer, the specific recombinant CYP enzyme, and yangonin.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a predetermined optimal time.

  • Termination and Sample Preparation: Follow steps 5-7 from the HLM protocol.

  • Analysis: Analyze the samples by LC-MS/MS to determine the extent of metabolism by each CYP isoform.

LC-MS/MS Method for Quantification of Yangonin and O-Desmethylyangonin

This section provides a general starting point for developing a specific LC-MS/MS method.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for kavalactones.

  • MRM Transitions:

    • Yangonin: The precursor ion will be the protonated molecule [M+H]⁺. The product ions will need to be determined by infusing a standard solution of yangonin and performing a product ion scan.

    • O-Desmethylyangonin: Similarly, the precursor ion will be [M+H]⁺, and the product ions will need to be determined, ideally with a synthesized standard.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways known to be modulated by yangonin.

mTOR_Pathway Yangonin Yangonin LKB1 LKB1 Yangonin->LKB1 Upregulates Akt Akt Yangonin->Akt De-phosphorylates mTORC1 mTORC1 Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth CellGrowth mTORC1->CellGrowth Promotes LKB1->mTORC1 Inhibits Akt->mTORC1 Activates

Caption: Yangonin's inhibitory effect on the mTOR signaling pathway.

Cannabinoid_Receptor_Pathway Yangonin Yangonin CB1_Receptor CB1_Receptor Yangonin->CB1_Receptor Binds to G_Protein G_Protein CB1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces production of Downstream_Effects Downstream_Effects cAMP->Downstream_Effects Leads to

Caption: Yangonin's agonistic activity at the CB1 receptor.

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro metabolism study of yangonin.

Experimental_Workflow cluster_Incubation Incubation cluster_SamplePrep Sample Preparation cluster_Analysis Analysis HLM Human Liver Microsomes Yangonin_Substrate Yangonin HLM->Yangonin_Substrate rCYP Recombinant CYP Enzymes rCYP->Yangonin_Substrate NADPH NADPH Yangonin_Substrate->NADPH Incubate Incubate at 37°C NADPH->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Interpretation LCMS->Data

Caption: General workflow for in vitro metabolism studies of yangonin.

Conclusion

This technical guide provides a foundational understanding of the in vitro metabolism of yangonin. The primary metabolic event is O-demethylation, catalyzed predominantly by CYP3A4, CYP1A2, and CYP2C9. Yangonin also exhibits inhibitory effects on several CYP isoforms and CES1, highlighting the potential for drug-drug interactions. The provided experimental protocols and visualizations serve as a practical resource for researchers investigating the metabolic profile of this promising natural product. Further studies are warranted to fully elucidate the complete metabolic pathway and to determine the kinetic parameters of the key metabolic reactions.

References

The Gold Standard: A Technical Guide to Kavalactone Pharmacokinetics using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kava (B3030397) (Piper methysticum) has a long history of traditional use in the Pacific Islands for its anxiolytic and sedative effects. The primary psychoactive constituents responsible for these properties are a class of compounds known as kavalactones. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these kavalactones is paramount for their safe and effective therapeutic development. The use of stable isotope-labeled internal standards, particularly deuterated analogs, in conjunction with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), represents the gold standard for accurate and precise pharmacokinetic studies. This technical guide provides an in-depth overview of the methodologies employed in such studies, a summary of the current pharmacokinetic data, and a look into the relevant signaling pathways.

Experimental Protocols

Synthesis of Deuterated Kavalactone Standards

The synthesis of deuterated kavalactones is crucial for their use as internal standards in quantitative bioanalysis. Below are representative synthetic approaches for preparing deuterated kavain (B167398) and dihydromethysticin (B1670609).

1. Synthesis of Deuterated Kavain (e.g., kavain-d3)

A common strategy for introducing deuterium (B1214612) into the kavain structure involves the use of deuterated starting materials. For instance, a Wittig reaction can be employed between a suitable deuterated phosphonium (B103445) ylide and piperonal (B3395001) to form the styryl moiety. The resulting intermediate can then be elaborated to the pyrone ring structure.

  • Step 1: Preparation of Deuterated Wittig Reagent: A triphenylphosphine (B44618) ylide can be prepared by reacting triphenylphosphine with a deuterated alkyl halide (e.g., methyl-d3 iodide).

  • Step 2: Wittig Reaction: The deuterated ylide is then reacted with piperonal to form the deuterated styryl intermediate.

  • Step 3: Lactone Formation: The intermediate undergoes a series of reactions, including condensation with a suitable C4-synthon, to construct the α-pyrone ring, yielding kavain-d3.

2. Synthesis of Deuterated Dihydromethysticin (e.g., [²H₂]-DHM)

The synthesis of deuterated dihydromethysticin ([²H₂]-DHM) can be achieved through modifications of established synthetic routes for the non-deuterated compound, incorporating deuterium-labeled reagents.[1]

  • Step 1: One-Pot Synthesis of (E)-3,4-methylenedioxycinnamaldehyde: This key intermediate can be synthesized via a one-pot reaction of piperonal and a suitable C2-synthon.[1]

  • Step 2: Introduction of Deuterium: Deuterium can be introduced at a specific position, for example, by reduction of a suitable precursor with a deuterium source like sodium borodeuteride (NaBD₄).

  • Step 3: Cyclization and Elaboration: The deuterated intermediate is then cyclized and further modified to yield [²H₂]-DHM.[1]

Sample Preparation from Biological Matrices

The extraction of kavalactones from complex biological matrices like plasma, urine, and tissue is a critical step to ensure accurate quantification.

1. Plasma and Serum

A simple and high-throughput protein precipitation method is commonly used for plasma and serum samples.[2][3]

  • Protocol:

    • To 25-100 µL of plasma or serum in a microcentrifuge tube, add a deuterated internal standard solution (e.g., 1 pg/µL of [²H₂]-DHM in methanol).[3]

    • Add 3-4 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[2]

    • Vortex the mixture for 2 minutes and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 10% methanol in water) for UPLC-MS/MS analysis.[3]

2. Tissue Homogenates

  • Protocol:

    • Homogenize a known weight of tissue in a suitable buffer.

    • Spike the homogenate with the deuterated internal standard.

    • Perform protein precipitation as described for plasma/serum.

    • Further clean-up using solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

UPLC-MS/MS Analysis

The quantitative analysis of kavalactones is typically performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

1. Chromatographic Conditions

  • Column: A reversed-phase column, such as an Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm), is commonly used.[4]

  • Mobile Phase: A gradient elution with two solvents is typically employed:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Program: A typical gradient might start at 80% A, decrease to 50% A over 2 minutes, then to 45% A until 3 minutes, and then return to the initial conditions.[4]

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Column Temperature: Maintained at around 40°C.

2. Mass Spectrometric Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions from the protonated molecular ion [M+H]⁺ to specific product ions are monitored for each kavalactone and the deuterated internal standard.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte and the instrument used.

Quantitative Pharmacokinetic Data

The use of deuterated internal standards allows for the accurate determination of key pharmacokinetic parameters. The following tables summarize representative data from studies in mice and humans.

Table 1: Pharmacokinetic Parameters of Major Kavalactones in Mice Following Oral Administration
KavalactoneDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)T½ (h)Reference
Kavain501,580 ± 3200.54,250 ± 8502.5 ± 0.4[5]
Dihydrokavain502,130 ± 4500.56,870 ± 1,2303.1 ± 0.6[5]
Methysticin50450 ± 901.51,980 ± 3504.2 ± 0.8[5]
Dihydromethysticin50890 ± 1801.53,540 ± 6705.3 ± 1.1[5]
Desmethoxyyangonin50250 ± 601.5980 ± 2103.8 ± 0.7[5]

Data are presented as mean ± SD.

Table 2: Pharmacokinetic Parameters of Major Kavalactones in Healthy Human Volunteers Following a Single Oral Dose of Kava Extract (225 mg total kavalactones)
KavalactoneCmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)T½ (h)Reference
Kavain112.0 ± 117.21.5 ± 0.5345.6 ± 289.12.8 ± 1.1[2][6]
Dihydrokavain173.5 ± 173.11.3 ± 0.4567.8 ± 498.33.2 ± 1.3[2][6]
Methysticin19.8 ± 20.51.8 ± 0.689.7 ± 75.44.5 ± 1.8[2][6]
Dihydromethysticin92.9 ± 73.41.6 ± 0.5412.3 ± 310.24.1 ± 1.5[2][6]
Yangonin3.9 ± 1.72.1 ± 0.818.2 ± 9.85.6 ± 2.1[2][6]

Data are presented as mean ± SD.

Signaling Pathways and Experimental Workflows

The pharmacological effects of kavalactones are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

Kavalactone-Modulated Signaling Pathways

Kavalactones have been shown to modulate inflammatory and oxidative stress pathways, which may contribute to their neuroprotective effects.

Signaling_Pathways cluster_0 MAPK/NF-κB/COX2 Pathway cluster_1 Nrf2/ARE Pathway Kavalactones1 Kavalactones p38 p38 MAPK Kavalactones1->p38 activates IKK IKK p38->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases COX2 COX-2 NFkB->COX2 induces Inflammation Inflammation COX2->Inflammation Kavalactones2 Kavalactones ERK ERK Kavalactones2->ERK activates Nrf2 Nrf2 ERK->Nrf2 ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription

Caption: Kavalactone-modulated inflammatory and antioxidant signaling pathways.

Experimental Workflow for Kavalactone Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of kavalactones using deuterated standards.

PK_Workflow cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Dosing Oral Administration of Kava Extract to Subjects Sampling Serial Blood/Tissue Sampling at Predetermined Time Points Dosing->Sampling Spiking Spiking of Samples with Deuterated Internal Standards Sampling->Spiking Extraction Sample Preparation (Protein Precipitation, SPE) Spiking->Extraction Analysis UPLC-MS/MS Analysis (MRM Mode) Extraction->Analysis Quantification Quantification using Calibration Curves Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, T½) Quantification->PK_Modeling

Caption: Experimental workflow for pharmacokinetic analysis of kavalactones.

Conclusion

The use of deuterated internal standards in UPLC-MS/MS analysis provides a robust and reliable method for the pharmacokinetic characterization of kavalactones. This in-depth technical guide has outlined the key experimental protocols, from the synthesis of deuterated standards to the final data analysis. The provided pharmacokinetic data and signaling pathway diagrams offer valuable insights for researchers, scientists, and drug development professionals working to unlock the full therapeutic potential of these fascinating natural compounds. As research in this area continues, the methodologies described herein will be instrumental in advancing our understanding of kavalactone disposition and action in the body.

References

Yangonin's Mechanism of Action on Cannabinoid Receptors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yangonin (B192687), a prominent kavalactone derived from the plant Piper methysticum (kava), has been identified as a selective ligand for the cannabinoid type 1 (CB1) receptor.[1][2][3] Exhibiting a binding affinity in the sub-micromolar range for the CB1 receptor, yangonin demonstrates significant selectivity over the cannabinoid type 2 (CB2) receptor.[1][3] Functionally, yangonin acts as an agonist at the CB1 receptor, initiating downstream signaling cascades consistent with canonical CB1 activation. This interaction with the endocannabinoid system is thought to contribute to the anxiolytic and psychoactive properties of kava (B3030397) preparations.[1][2] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with yangonin's action on cannabinoid receptors.

Quantitative Data Summary

The binding affinity of yangonin for human cannabinoid receptors has been quantified through radioligand displacement assays. The equilibrium dissociation constant (Ki) values are summarized in the table below.

CompoundReceptorBinding Affinity (Ki)Reference
YangoninHuman CB10.72 µM[1][3]
YangoninHuman CB2> 10 µM[1][3]

Experimental Protocols

The following sections detail the standard experimental methodologies employed to characterize the interaction of yangonin with cannabinoid receptors.

Radioligand Displacement Assay for CB1 Receptor Binding Affinity

This competitive binding assay quantifies the affinity of a test compound (yangonin) for the CB1 receptor by measuring its ability to displace a known high-affinity radioligand.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the human recombinant CB1 receptor are commonly used.

  • Membrane Preparation:

    • Cultured cells are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Components:

    • Radioligand: [3H]CP-55,940, a potent synthetic cannabinoid agonist.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand, such as WIN 55,212-2, is used to determine the amount of non-specific binding of the radioligand.

    • Test Compound: Yangonin, prepared in a range of concentrations.

  • Procedure:

    • In a multi-well plate, the cell membrane preparation is incubated with the radioligand and either the assay buffer (total binding), the non-specific binding control, or varying concentrations of yangonin.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of yangonin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay determines the functional activity of yangonin at the CB1 receptor by measuring its effect on adenylyl cyclase activity. As the CB1 receptor is a Gi/o-coupled receptor, its activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Cell Line: HEK-293 or CHO cells stably expressing the human CB1 receptor.

  • Procedure:

    • Cells are plated in a multi-well format and incubated.

    • The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

    • Cells are then stimulated with forskolin (B1673556), a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.

    • Concurrently with forskolin stimulation, cells are treated with varying concentrations of yangonin or a known CB1 agonist (as a positive control).

    • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis:

    • The ability of yangonin to inhibit forskolin-stimulated cAMP accumulation is quantified.

    • An IC50 or EC50 value can be determined by plotting the percentage of inhibition against the concentration of yangonin. This value represents the concentration of yangonin required to achieve 50% of its maximal inhibitory effect.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway of yangonin at the CB1 receptor and the general workflow for determining its binding affinity.

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Yangonin Yangonin CB1R CB1 Receptor Yangonin->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Decreased levels lead to

Caption: Yangonin-mediated CB1 receptor signaling pathway.

Radioligand_Assay_Workflow start Start: Prepare CB1-expressing cell membranes incubation Incubate membranes with [3H]CP-55,940 and varying concentrations of Yangonin start->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration quantification Quantify radioactivity on filters filtration->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end End: Determine binding affinity of Yangonin for CB1 analysis->end

Caption: Workflow for radioligand displacement assay.

References

The Therapeutic Potential of Yangonin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Kavalactone's Promise in Modern Therapeutics

Abstract

Yangonin (B192687), a prominent kavalactone derived from the kava (B3030397) plant (Piper methysticum), is emerging as a compound of significant interest within the scientific and medical communities. Traditionally consumed in Pacific Island cultures for its anxiolytic and relaxing properties, recent research has begun to elucidate the multifaceted pharmacological activities of yangonin, revealing its potential therapeutic applications across a spectrum of diseases.[1][2][3][4] This technical guide provides a comprehensive overview of the current state of yangonin research, focusing on its mechanisms of action, preclinical evidence, and prospective clinical utility. Detailed experimental methodologies and quantitative data are presented to support researchers, scientists, and drug development professionals in exploring the therapeutic promise of this natural compound.

Introduction

The kava plant has a long history of traditional use for its sedative, anxiolytic, and euphoric effects.[1][2] Yangonin is one of the six major kavalactones responsible for these psychoactive properties.[3][5] Its unique chemical structure allows it to interact with various biological targets, distinguishing it from other kavalactones and positioning it as a compelling candidate for drug discovery and development.[1] This guide will delve into the core mechanisms through which yangonin exerts its effects and summarize the key preclinical findings that underscore its therapeutic potential in anxiety, pain management, neurodegenerative diseases, and oncology.

Mechanisms of Action

Yangonin's diverse pharmacological profile stems from its ability to modulate multiple key signaling pathways within the central nervous system and peripheral tissues.

Cannabinoid Receptor Modulation

A distinguishing feature of yangonin is its activity as a selective agonist at the cannabinoid 1 (CB1) receptor.[1][5][6] This interaction is believed to be a primary contributor to its psychoactive and analgesic effects.[1][5]

  • Signaling Pathway:

CB1_Signaling Yangonin Yangonin CB1R CB1 Receptor Yangonin->CB1R Binds and Activates Gi Gαi CB1R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Pain, Mood, Cognition PKA->Cellular_Response

Yangonin's agonistic activity at the CB1 receptor.
GABAergic System Modulation

Yangonin also enhances the activity of gamma-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter system in the brain.[1][5] This modulation contributes to its anxiolytic and calming effects.[1] While some sources suggest a direct interaction, others indicate a modulatory role.[1][7]

Monoamine Oxidase (MAO) Inhibition

In vitro studies have identified yangonin as a potent inhibitor of monoamine oxidase (MAO), particularly MAO-B.[5] This inhibition can lead to increased levels of neurotransmitters like dopamine, which may contribute to its mood-enhancing and neuroprotective effects.[1]

mTOR Pathway Inhibition in Cancer

Research in oncology has revealed that yangonin can induce autophagic cell death in bladder cancer cells by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway.[8][9][10] This mechanism suggests a potential role for yangonin in cancer therapy, possibly as a sensitizing agent to conventional chemotherapeutics.[8][9]

  • Signaling Pathway:

mTOR_Signaling Yangonin Yangonin LKB1 LKB1 Yangonin->LKB1 Upregulates Akt Akt (p) Yangonin->Akt Downregulates mTORC1 mTORC1 LKB1->mTORC1 Akt->mTORC1 p70S6K p70S6K (p) mTORC1->p70S6K _4EBP1 4E-BP1 (p) mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits rpS6 rpS6 (p) p70S6K->rpS6 Cell_Growth Cell Growth & Proliferation _4EBP1->Cell_Growth

Yangonin's inhibition of the mTOR pathway in cancer cells.

Therapeutic Applications and Preclinical Evidence

The diverse mechanisms of action of yangonin translate into a broad range of potential therapeutic applications, supported by a growing body of preclinical research.

Anxiolytic Effects

Yangonin's ability to modulate GABAA receptors and potentially other neurotransmitter systems underpins its traditional use for anxiety relief.[1][11] Clinical trials on kava extracts containing yangonin have shown promising results in reducing anxiety symptoms.[1]

Analgesic and Anti-inflammatory Properties

Yangonin has demonstrated significant analgesic effects, particularly in models of nociceptive and inflammatory pain.[5][12] This activity is primarily mediated through its agonism of spinal CB1 receptors.[5][12] Furthermore, yangonin is the most potent cyclooxygenase-2 (COX-2) inhibitor among the major kavalactones, highlighting its anti-inflammatory potential.[5][13]

Neuroprotective Effects

Emerging research suggests that yangonin possesses neuroprotective qualities.[1][5] It may protect brain cells from damage by combating oxidative stress and activating the Nrf2 pathway, which is involved in cellular defense against oxidative insults.[1][5][13] These properties suggest potential applications in neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1][14]

Anti-Cancer Activity

As previously mentioned, yangonin induces autophagic cell death in bladder cancer cells.[8][9] Studies have shown that it can inhibit the growth of various bladder cancer cell lines and act synergistically with chemotherapeutic agents like docetaxel (B913).[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on yangonin.

Table 1: Receptor Binding and Enzyme Inhibition

TargetLigand/InhibitorSpeciesAssay TypeKi / IC50Reference
Cannabinoid Receptor CB1YangoninHumanRadioligand Displacement0.72 µM[5][6][15]
Cannabinoid Receptor CB2YangoninHumanRadioligand Displacement> 10 µM[5][6][15]
Monoamine Oxidase-A (MAO-A)Yangonin-In vitro1.29 µM[5]
Monoamine Oxidase-B (MAO-B)Yangonin-In vitro0.085 µM[5]

Table 2: Anti-Cancer Activity (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)DurationReference
HT 1197Bladder Cancer15.172 hours[8]
T24Bladder Cancer15.272 hours[8]
HT 1376Bladder Cancer13.072 hours[8]
UMUC3Bladder Cancer38.472 hours[8]
RT4Bladder Cancer58.772 hours[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature.

CB1 Receptor Binding Affinity Assay
  • Objective: To determine the binding affinity (Ki) of yangonin for the CB1 receptor.

  • Method: Radioligand displacement assay.

  • Procedure:

    • Membrane Preparation: Membranes from HEK-293 cells transfected with the human recombinant CB1 receptor are homogenized in an ice-cold assay buffer. Protein concentration is determined using a standard protein assay.

    • Assay Setup: In a 96-well microplate, the following are added in triplicate:

      • Total Binding: Assay buffer, [3H]CP-55,940 (radioligand), and membrane homogenate.

      • Non-specific Binding: A known CB1 receptor antagonist (e.g., WIN 55,212-2), [3H]CP-55,940, and membrane homogenate.

      • Yangonin Competition: Varying concentrations of yangonin, [3H]CP-55,940, and membrane homogenate.

    • Incubation and Analysis: The plate is incubated, and the amount of bound radioligand is measured to determine the displacement by yangonin and calculate the Ki value.[15]

  • Experimental Workflow:

Radioligand_Assay_Workflow Start Start Prepare_Membranes Prepare Membranes from CB1-transfected HEK-293 Cells Start->Prepare_Membranes Setup_Assay Set up 96-well Plate: Total, Non-specific, and Competition Binding Wells Prepare_Membranes->Setup_Assay Add_Reagents Add Assay Buffer, [3H]CP-55,940, Membranes, and Yangonin/ Antagonist Setup_Assay->Add_Reagents Incubate Incubate Plate Add_Reagents->Incubate Measure_Binding Measure Bound Radioactivity Incubate->Measure_Binding Calculate_Ki Calculate Ki Value for Yangonin Measure_Binding->Calculate_Ki End End Calculate_Ki->End

Workflow for determining CB1 receptor binding affinity.
In Vivo Analgesia Assessment in Rodents

  • Objective: To evaluate the anti-nociceptive and anti-inflammatory hyperalgesia effects of yangonin.

  • Model: Male Sprague-Dawley rats.

  • Procedure:

    • Drug Administration: Yangonin is administered via intrathecal injection.

    • Nociception Testing: The tail-flick test is used to assess the anti-nociceptive properties.

    • Inflammatory Hyperalgesia: Carrageenan is injected into the paw to induce inflammation, and the plantar test is used to measure hyperalgesia.

    • Neuropathic Allodynia: Partial sciatic nerve ligation is performed to induce mechanical allodynia, which is assessed using the von Frey test.

    • CB1 Receptor Antagonism: A CB1 receptor antagonist is co-administered to confirm the mechanism of action.[12]

mTOR Pathway Inhibition in Bladder Cancer Cells
  • Objective: To investigate the effect of yangonin on the mTOR signaling pathway in bladder cancer cells.

  • Cell Line: UMUC-3 human bladder cancer cells.

  • Procedure:

    • Cell Treatment: UMUC-3 cells are treated with varying concentrations of yangonin or a vehicle control for 24 hours.

    • Western Blot Analysis: Cell lysates are prepared, and Western blotting is performed to analyze the expression and phosphorylation levels of key proteins in the mTOR pathway, including LKB1, Akt, PRAS40, rpS6, p70S6K, and 4E-BP1.[8]

Safety and Toxicity

While yangonin shows significant therapeutic promise, it is important to consider its safety profile. In vitro studies have indicated potential toxicity to human hepatocytes at high concentrations, with apoptosis being the primary mode of cell death.[5] As with any kava-derived product, concerns about hepatotoxicity exist, although the risk appears to be associated with specific preparations and dosages.[2] Further research is necessary to establish safe dosing regimens for purified yangonin in humans.

Future Directions and Conclusion

Yangonin stands out as a kavalactone with a unique and promising pharmacological profile. Its ability to interact with the endocannabinoid system, modulate GABAergic transmission, inhibit MAO, and regulate the mTOR pathway opens up numerous avenues for therapeutic development.

Future research should focus on:

  • Conducting well-designed clinical trials to evaluate the efficacy and safety of purified yangonin for anxiety, pain, and other potential indications.[1]

  • Further elucidating the precise molecular mechanisms underlying its neuroprotective and anti-cancer effects.

  • Investigating the pharmacokinetics and metabolism of yangonin in humans to optimize dosing and minimize potential toxicity.

  • Exploring synergistic effects with other kavalactones and therapeutic agents.[1]

References

In Vitro Cytotoxicity of Yangonin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yangonin (B192687), a prominent kavalactone derived from the kava (B3030397) plant (Piper methysticum), has garnered significant interest for its potential cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Yangonin, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Yangonin.

Quantitative Cytotoxicity Data

The cytotoxic activity of Yangonin has been evaluated across different cancer cell lines, primarily focusing on bladder cancer and liver cancer. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological processes, such as cell proliferation.

Cell LineCancer TypeIC50 (µg/mL)Treatment DurationCitation
HT 1197Bladder Cancer15.172 hours[1]
T24Bladder Cancer15.272 hours[1]
HT 1376Bladder Cancer13.072 hours[1]
UMUC3Bladder Cancer38.472 hours[1]
RT4Bladder Cancer58.772 hours[1]
HepG2 Hepatocellular Carcinoma ~50 µM *24 hours [2]

Note: The study on HepG2 cells reported EC50 values of approximately 50 µM for kavalactones, with Yangonin showing marked toxicity leading to a ~40% reduction in cell viability.[3] Further research is needed to establish a precise IC50 value for Yangonin in this cell line.

Data regarding the IC50 values of Yangonin in other prevalent cancer types, such as breast, prostate, lung, and colon cancer, are not extensively available in the current body of scientific literature. This represents a significant area for future investigation to broaden the understanding of Yangonin's anticancer spectrum.

Mechanisms of Yangonin-Induced Cytotoxicity

Current research indicates that Yangonin exerts its cytotoxic effects through multiple mechanisms, primarily by inducing autophagy and apoptosis. There is also evidence to suggest the involvement of reactive oxygen species (ROS) generation, although this has been more extensively studied in similar flavonoids. The potential for Yangonin to induce cell cycle arrest remains an area for further exploration.

Autophagy and Inhibition of the mTOR Signaling Pathway

Yangonin is a potent inducer of autophagic cell death in bladder cancer cells.[1][4] This process is intricately linked to its ability to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][4] The key molecular events in this pathway are:

  • Upregulation of LKB1: Yangonin increases the expression of Liver Kinase B1 (LKB1).[1][4]

  • Downregulation of Akt Phosphorylation: It leads to a decrease in the phosphorylation of Akt, a critical kinase in cell survival pathways.[1][4]

  • Inhibition of mTORC1 Downstream Targets: Yangonin treatment results in the decreased phosphorylation of mTORC1 substrates, including PRAS40, ribosomal protein S6 (rpS6), p70S6K, and 4E-BP1.[1][4]

  • Induction of Autophagy Markers: The induction of autophagy is confirmed by the increased expression of Beclin-1 and ATG5.[1][4]

dot

mTOR_Pathway_Inhibition_by_Yangonin Yangonin Yangonin LKB1 LKB1 Yangonin->LKB1 Upregulates pAkt p-Akt Yangonin->pAkt Inhibits Phosphorylation Beclin1_ATG5 Beclin-1 & ATG5 Yangonin->Beclin1_ATG5 Upregulates mTORC1 mTORC1 LKB1->mTORC1 Inhibits Akt Akt pAkt->mTORC1 Activates pPRAS40 p-PRAS40 mTORC1->pPRAS40 Phosphorylates pp70S6K p-p70S6K mTORC1->pp70S6K Phosphorylates p4EBP1 p-4E-BP1 mTORC1->p4EBP1 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits PRAS40 PRAS40 p70S6K p70S6K prpS6 p-rpS6 pp70S6K->prpS6 Phosphorylates rpS6 rpS6 CellGrowth Cell Growth & Proliferation prpS6->CellGrowth Promotes _4EBP1 4E-BP1 p4EBP1->CellGrowth Promotes Beclin1_ATG5->Autophagy Induces

Caption: Yangonin-mediated inhibition of the mTOR signaling pathway.

Apoptosis

Yangonin has been demonstrated to induce apoptosis in human hepatocytes (HepG2 cells).[3] The primary mode of cell death observed was apoptosis rather than necrosis.[3] This was confirmed through acridine (B1665455) orange/ethidium (B1194527) bromide staining.[3] The specific apoptotic pathways activated by Yangonin in these cells require further elucidation.

Reactive Oxygen Species (ROS) Generation and Cell Cycle Arrest

While direct evidence for Yangonin-induced ROS generation and cell cycle arrest is limited, studies on structurally similar flavonoids, such as wogonin, have shown these to be significant mechanisms of cytotoxicity in various cancer cells, including lung and glioma cell lines. The generation of ROS can trigger apoptotic pathways, and the induction of cell cycle arrest, often at the G1 or G2/M phase, prevents cancer cell proliferation.[5][6] Given the structural similarities, it is plausible that Yangonin may also exert its cytotoxic effects through these mechanisms, representing an important avenue for future research.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro cytotoxicity studies. Below are representative protocols for key experiments cited in Yangonin research.

Cell Culture and Yangonin Treatment
  • Cell Lines: Human bladder cancer cell lines (e.g., T24, UMUC3, HT 1197, HT 1376, RT4) and human hepatocellular carcinoma cells (HepG2) are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified atmosphere of 5% CO2 at 37°C.

  • Yangonin Preparation: Yangonin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treatment. A vehicle control (DMSO) is always included in experiments.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Yangonin or vehicle control and incubate for the desired period (e.g., 72 hours).[1]

  • MTT Addition: Add MTT solution (final concentration of 1 mg/mL) to each well and incubate for 3 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the vehicle-treated control.

dot

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Yangonin (or vehicle) A->B C Incubate (e.g., 72h) B->C D Add MTT reagent C->D E Incubate (3h) D->E F Solubilize formazan with DMSO E->F G Read absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: Workflow for the MTT cell viability assay.

This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, serving as a marker of cytotoxicity.

  • Cell Culture and Treatment: Culture and treat cells with Yangonin as described above.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a dye.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) to quantify the amount of LDH released.

Apoptosis and Autophagy Assays

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and control cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., p-Akt, LKB1, Beclin-1, etc.).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry analysis is used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).[1]

dot

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Immunoblotting with Primary Antibody D->E F Incubation with Secondary Antibody E->F G Chemiluminescent Detection F->G H Image Analysis & Quantification G->H

Caption: General workflow for Western blot analysis.

This fluorescence microscopy-based method is used to distinguish between viable, apoptotic, and necrotic cells.

  • Cell Staining: Treat cells with a mixture of acridine orange and ethidium bromide.

  • Microscopic Examination: Visualize the stained cells under a fluorescence microscope.

    • Viable cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green nuclei with condensed or fragmented chromatin.

    • Late apoptotic cells: Orange-to-red nuclei with condensed or fragmented chromatin.

    • Necrotic cells: Uniform orange-to-red fluorescence.

Conclusion and Future Directions

The in vitro studies of Yangonin have revealed its potential as a cytotoxic agent against cancer cells, particularly in bladder and liver cancers. The primary mechanisms of action identified are the induction of autophagy through the inhibition of the mTOR signaling pathway and the induction of apoptosis. However, to fully elucidate the therapeutic potential of Yangonin, further research is warranted in the following areas:

  • Broadened Cytotoxicity Screening: Evaluation of Yangonin's cytotoxic effects against a wider panel of cancer cell lines is necessary to determine its full anticancer spectrum.

  • Mechanistic Studies: Investigations into the role of Yangonin in cell cycle regulation and the induction of reactive oxygen species will provide a more complete understanding of its mechanisms of action.

  • In Vivo Studies: Preclinical animal studies are essential to validate the in vitro findings and to assess the efficacy and safety of Yangonin in a whole-organism context.

  • Combination Therapies: Further exploration of the synergistic effects of Yangonin with conventional chemotherapeutic agents could lead to the development of more effective and less toxic cancer treatment regimens.[1]

References

Methodological & Application

Application Notes & Protocols: Yangonin-d3 as an Internal Standard for the LC-MS/MS Quantification of Yangonin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yangonin is one of the six major kavalactones, the primary psychoactive constituents of the kava (B3030397) plant (Piper methysticum). It has garnered significant interest due to its anxiolytic, sedative, and analgesic properties. Yangonin exerts its biological effects through various mechanisms, including interaction with the cannabinoid receptor CB1, modulation of GABAergic and serotonergic systems, and inhibition of the mTOR signaling pathway.[1][2] Accurate quantification of Yangonin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard (IS) is essential to correct for matrix effects and variations in sample processing and instrument response. Yangonin-d3, a deuterated analog of Yangonin, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).

This document provides a detailed protocol for the quantification of Yangonin in human plasma using this compound as an internal standard with a validated UPLC-MS/MS method.

Principle of the Method

This method employs Ultra-Performance Liquid Chromatography (UPLC) for the chromatographic separation of Yangonin and this compound, followed by detection using a triple quadrupole mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.

Plasma samples are prepared using a straightforward protein precipitation method with methanol (B129727), which also contains the internal standard, this compound. After centrifugation, the supernatant is directly injected into the UPLC-MS/MS system. Quantification is achieved by calculating the peak area ratio of the analyte (Yangonin) to the internal standard (this compound) and comparing it against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

  • Analytes: Yangonin (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)

  • Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, micropipettes, autosampler vials.

Instrumentation

  • UPLC System: Waters Acquity UPLC I-Class or equivalent system, equipped with a binary solvent manager, sample manager, and column heater.

  • Mass Spectrometer: Waters Xevo TQ-S micro or a comparable triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm particle size).[5]

  • Data System: MassLynx software or equivalent for instrument control and data acquisition.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Yangonin and this compound and dissolve each in 1 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Yangonin stock solution with 50:50 methanol/water to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol. This solution will be used for protein precipitation.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking appropriate amounts of the Yangonin working solutions into blank human plasma to achieve final concentrations ranging from 0.25 to 100 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.75, 50, and 80 ng/mL).

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: UPLC Parameters | Parameter | Value | | :--- | :--- | | Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[5] | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile[5] | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %A | %B | | | 0.0 | 80 | 20 | | | 1.0 | 80 | 20 | | | 2.0 | 50 | 50 | | | 3.0 | 45 | 55 | | | 4.7 | 45 | 55 | | | 4.8 | 80 | 20 | | | 5.5 | 80 | 20 |

Table 2: Mass Spectrometer Parameters

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

Table 3: MRM Transitions and Optimized Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
Yangonin 259.1 135.1 0.1 30 20
(Qualifier) 259.1 228.1 0.1 30 15

| This compound | 262.1 | 135.1 | 0.1 | 30 | 20 |

(Note: MRM transitions and collision energies are based on typical fragmentation patterns for kavalactones and may require optimization on the specific instrument used.)

Data Analysis and Method Validation

  • Quantification: The concentration of Yangonin in unknown samples is determined from the linear regression analysis of the calibration curve, plotting the peak area ratio of Yangonin/Yangonin-d3 against the nominal concentration. A weighting factor of 1/x² is typically used.

  • Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Validation should assess the following parameters:

    • Selectivity and Specificity: Absence of interfering peaks at the retention times of Yangonin and this compound in blank matrix.

    • Linearity: A calibration curve with at least six non-zero standards, demonstrating a correlation coefficient (r²) of ≥0.99.

    • Accuracy and Precision: Intra- and inter-day accuracy (% bias) within ±15% (±20% at the LLOQ) and precision (%CV) ≤15% (≤20% at the LLOQ).

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For this method, the target LLOQ is 0.25 ng/mL.

    • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

    • Recovery: The efficiency of the extraction process.

    • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizations

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add 150 µL Methanol with this compound (IS) Plasma->IS_Addition Vortex Vortex (1 min) IS_Addition->Vortex Centrifuge Centrifuge (13,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Vial Autosampler Vial Supernatant->Vial UPLC UPLC Separation (C18 Column) Vial->UPLC ESI ESI Source (Positive Ionization) UPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Yangonin (259.1) This compound (262.1) Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragments Detector Detector Q3->Detector Product Ions (e.g., 135.1) Integration Peak Area Integration Detector->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Determine Concentration CalCurve->Concentration G cluster_receptors Receptor Interaction cluster_pathways Intracellular Signaling cluster_effects Physiological Effects Yangonin Yangonin CB1 Cannabinoid Receptor 1 (CB1) Yangonin->CB1 Agonist GABA_A GABAA Receptor Yangonin->GABA_A Modulates Akt Akt Phosphorylation Yangonin->Akt Decreases LKB1 LKB1 Expression Yangonin->LKB1 Analgesic Analgesic Effect CB1->Analgesic Anxiolytic Anxiolytic Effect GABA_A->Anxiolytic mTOR mTOR Pathway Autophagy Autophagy Induction mTOR->Autophagy Inhibits Akt->mTOR Activates LKB1->mTOR Inhibits Anticancer Anti-cancer Activity Autophagy->Anticancer

References

Application Note: Quantitative Analysis of Kavalactones in Botanical Matrices using Yangonin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kava (B3030397) (Piper methysticum) is a plant utilized for its anxiolytic and sedative properties, which are attributed to a class of compounds known as kavalactones. The six major kavalactones—methysticin, dihydromethysticin, kavain, dihydrokavain, yangonin (B192687), and desmethoxyyangonin—are the primary focus of quality control and pharmacological studies.[1][2][3] Accurate quantification of these compounds is crucial for ensuring the safety, efficacy, and proper dosage of kava-containing products.[1][4] This application note details a robust and sensitive method for the simultaneous quantification of major kavalactones in various sample matrices using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) with Yangonin-d3 as a deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound enhances the accuracy and precision of the method by compensating for variations in sample preparation and instrument response.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products, quality control of dietary supplements, and pharmacokinetic studies of kavalactones.

Experimental Protocols

Materials and Reagents
  • Standards: Methysticin, Dihydromethysticin, Kavain, Dihydrokavain, Yangonin, Desmethoxyyangonin (analytical grade)

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Extraction Solvents: Methanol, Acetone[5][6]

  • Sample Matrices: Kava root powder, dietary supplement capsules, tinctures, and plasma.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each kavalactone standard and this compound in acetonitrile to prepare individual 1 mg/mL stock solutions.[7] Store at -20°C.[7]

  • Mixed Working Standard Solutions: Combine aliquots of each primary stock solution and dilute with acetonitrile:water (1:1 v/v) to prepare a series of mixed working standards at concentrations ranging from 0.25 ng/mL to 100 ng/mL.[7]

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 25 ng/mL) in acetonitrile:water (1:1 v/v).[8]

Sample Preparation

For Solid Samples (Kava Root Powder, Capsules):

  • Accurately weigh 100 mg of the homogenized sample into a centrifuge tube.

  • Add 1 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.[5]

  • Add 1 mL of acetone, vortex for 1 minute, and sonicate for another 30 minutes.[6]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.[9]

  • Transfer the supernatant to a clean tube.

  • Take a 100 µL aliquot of the supernatant, add the internal standard working solution, and dilute as necessary with acetonitrile:water (1:1 v/v) to bring the analyte concentrations within the calibration curve range.[7]

  • Filter the final solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[6][7]

For Liquid Samples (Tinctures, Plasma):

  • Pipette 100 µL of the liquid sample into a centrifuge tube.

  • Add 400 µL of acetonitrile containing the internal standard (this compound). This will precipitate proteins in plasma samples.

  • Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • Chromatography System: UPLC system (e.g., Dionex Ultimate 3000 RS)[10]

  • Mass Spectrometer: Triple quadrupole or Q Exactive Hybrid Quadrupole Orbitrap Mass Spectrometer[10]

  • Column: Reversed-phase C18 column (e.g., Agilent Poroshell C18, 150 x 2.1 mm, 2.7 µm)[1][5][10]

  • Mobile Phase A: Water with 0.1% Formic Acid[10]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[10]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C[9]

  • Injection Volume: 5 µL[10]

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 10% B and equilibrate

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each kavalactone and this compound need to be optimized.

Data Presentation

Table 1: MRM Transitions and Retention Times
AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
MethysticinUser DeterminedUser DeterminedUser Determined
DihydromethysticinUser DeterminedUser DeterminedUser Determined
KavainUser DeterminedUser DeterminedUser Determined
DihydrokavainUser DeterminedUser DeterminedUser Determined
Yangonin259.1121.1User Determined
DesmethoxyyangoninUser DeterminedUser DeterminedUser Determined
This compound (IS) 262.1 124.1 User Determined

Note: Precursor and product ions should be empirically determined for the specific instrument used. The values for Yangonin and this compound are based on common fragmentation patterns.

Table 2: Method Validation Summary
KavalactoneLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Methysticin0.25 - 100>0.990.2592 - 105<15
Dihydromethysticin0.25 - 100>0.990.2592 - 105<15
Kavain0.25 - 100>0.990.2592 - 105<15
Dihydrokavain0.25 - 100>0.990.2592 - 105<15
Yangonin0.25 - 100>0.990.2592 - 105<15
Desmethoxyyangonin0.25 - 100>0.990.2592 - 105<15

This data is representative and based on typical performance for validated LC-MS/MS methods for kavalactone analysis.[1][7] The linear range, LLOQ, accuracy, and precision should be established during in-house method validation according to FDA guidelines.[7][8]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Solid Sample / Pipette Liquid s2 Solvent Extraction & Sonication s1->s2 s3 Centrifugation s2->s3 s4 Spike with this compound (IS) s3->s4 s5 Dilution & Filtration s4->s5 a1 UPLC Separation (C18 Column) s5->a1 a2 Mass Spectrometry (ESI+, MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantification of Kavalactones d2->d3

Caption: Workflow for kavalactone quantification using this compound.

Signaling Pathway of Yangonin

Yangonin has been identified as a ligand for the cannabinoid receptor CB1.[11][12][13] Its interaction with this receptor suggests that the endocannabinoid system may contribute to the psychoactive and anxiolytic effects of kava.[11][13]

G Yangonin Yangonin CB1 Cannabinoid Receptor 1 (CB1) Yangonin->CB1 Binds & Activates AC Adenylate Cyclase CB1->AC Inhibits cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Anxiolysis, Sedation) CREB->Gene Regulates

Caption: Simplified signaling pathway of Yangonin via the CB1 receptor.

Conclusion

The described UPLC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate platform for the quantitative analysis of major kavalactones. This methodology is suitable for high-throughput analysis in quality control settings for dietary supplements and for detailed pharmacokinetic studies in preclinical and clinical research. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring data integrity. Proper method validation is essential before implementation for routine analysis.

References

developing a UPLC-MS/MS method with Yangonin-d3

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Development and Validation of a UPLC-MS/MS Method for the Quantification of Yangonin (B192687) in Human Plasma Using Yangonin-d3 as an Internal Standard.

Introduction

Yangonin is one of the six major kavalactones, psychoactive compounds found in the kava (B3030397) plant (Piper methysticum)[1]. Kavalactones are recognized for their anxiolytic, sedative, analgesic, and muscle relaxant properties[2][3]. Emerging research also indicates that Yangonin possesses neuroprotective and antifungal activities and may inhibit the mTOR signaling pathway, suggesting its potential as a novel agent for cancer prevention and treatment[1][4][5]. Given its therapeutic potential, a sensitive and reliable bioanalytical method is essential for characterizing its pharmacokinetic profile in preclinical and clinical studies[6][7].

Principle

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Yangonin in human plasma. The method utilizes this compound, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision by compensating for variability during sample preparation and potential matrix effects[8][9][10][11].

The procedure involves a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The high selectivity of MRM allows for precise quantification even at low concentrations[12]. This method is suitable for high-throughput analysis in drug development and clinical research settings.

Experimental Protocols

Materials and Reagents
  • Yangonin reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, 99% isotopic purity)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥99%)

  • Human plasma (K2-EDTA)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation
  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent[13]

  • Mass Spectrometer: Waters Xevo TQ-S Micro or equivalent triple quadrupole mass spectrometer with an ESI source[14]

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent[15]

  • Data System: MassLynx software or equivalent

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of Yangonin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions:

    • Prepare a series of Yangonin working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

    • Prepare a this compound internal standard working solution by diluting the IS stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.

  • Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking 5 µL of the appropriate Yangonin working solution into 95 µL of blank human plasma. Final concentrations should range from approximately 0.5 to 500 ng/mL.

Sample Preparation Protocol
  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins[16].

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

Quantitative Data Summary

The UPLC-MS/MS parameters must be optimized to achieve the best sensitivity and selectivity for Yangonin and its internal standard.

UPLC-MS/MS Conditions
ParameterValue
UPLC System ACQUITY UPLC H-Class
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.0
3.1
4.0
Mass Spectrometer Xevo TQ-S Micro
Ionization ModeESI Positive (ESI+)
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature500°C
Desolvation Gas Flow1000 L/hr
Cone Gas Flow150 L/hr
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions and Optimized Parameters

The MRM transitions are selected based on the precursor ion ([M+H]⁺) and the most stable, abundant product ions. The nominal mass for Yangonin is 258.27, leading to an [M+H]⁺ of m/z 259.1. For this compound, the [M+H]⁺ is m/z 262.1. Cone voltage and collision energy should be empirically optimized for each transition.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Retention Time (min)
Yangonin 259.1121.150OptimizedOptimized~2.2
259.1135.150OptimizedOptimized~2.2
This compound 262.1121.150OptimizedOptimized~2.2
Method Validation Summary

The method should be fully validated according to FDA and/or EMA guidelines for bioanalytical method validation[17][18][19][20].

ParameterAcceptance Criteria
Linearity Calibration curve with ≥6 non-zero standards; Correlation coefficient (r²) > 0.99
Range 0.5 - 500 ng/mL
Lower Limit of Quantitation (LLOQ) Analyte response ≥5 times the blank response; Accuracy within 80-120%, Precision ≤20% CV[17]
Accuracy & Precision Within-run and between-run analysis of QC samples (Low, Mid, High); Accuracy within 85-115%, Precision ≤15% CV
Matrix Effect & Recovery Assessed at Low and High QC levels; IS-normalized matrix factor should be consistent and reproducible.
Stability Freeze-thaw, short-term (bench-top), long-term, and stock solution stability evaluated.

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Spike IS (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into UPLC System p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Experimental workflow for Yangonin quantification.

G Yangonin Yangonin LKB1 LKB1 Yangonin->LKB1 Upregulates AKT AKT Yangonin->AKT Downregulates (Phosphorylation) mTORC1 mTORC1 LKB1->mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K EBP1 4E-BP1 mTORC1->EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits ProteinSynth Protein Synthesis p70S6K->ProteinSynth EBP1->ProteinSynth

Caption: Simplified Yangonin-mediated mTOR signaling pathway.

Conclusion

This application note presents a detailed protocol for a sensitive, selective, and high-throughput UPLC-MS/MS method for the quantification of Yangonin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability and accuracy of the results. The method is fully adaptable for validation according to regulatory standards and is well-suited for pharmacokinetic and clinical studies aimed at understanding the therapeutic potential of Yangonin.

References

Application Notes and Protocols for Kavalactone Analysis in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kava (B3030397) (Piper methysticum) is a plant native to the South Pacific, traditionally consumed for its anxiolytic and sedative effects. The primary psychoactive constituents of kava are a class of compounds known as kavalactones. As the use of kava-containing products continues, robust and reliable analytical methods for monitoring kavalactone levels in biological matrices are crucial for pharmacokinetic studies, clinical trials, and toxicological assessments.

Urine is a key matrix for monitoring drug and metabolite excretion. Kavalactones and their metabolites are excreted in urine, partly as glucuronide and sulfate (B86663) conjugates. Therefore, to accurately quantify the total amount of kavalactones, an enzymatic hydrolysis step is typically required to cleave these conjugates prior to extraction and analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

This document provides detailed application notes and protocols for the preparation of urine samples for the analysis of the six major kavalactones: methysticin, dihydromethysticin, kavain, dihydrokavain, yangonin, and desmethoxyyangonin. The protocols cover enzymatic hydrolysis followed by three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a simplified Protein Precipitation method suitable for rapid screening.

Sample Preparation Methodologies

The selection of a sample preparation method depends on the desired sensitivity, selectivity, sample throughput, and available instrumentation.

  • Solid-Phase Extraction (SPE) offers excellent sample cleanup and concentration, leading to high sensitivity and reduced matrix effects in the subsequent analysis. It is well-suited for methods requiring low limits of detection.

  • Liquid-Liquid Extraction (LLE) is a classic and effective technique for isolating compounds of interest from a complex matrix. It can be optimized to provide good recovery and clean extracts.

  • Protein Precipitation (adapted for urine) is a simple and rapid method, ideal for high-throughput screening applications where extensive sample cleanup is not the primary objective.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Kavalactone Conjugates

This initial step is recommended for all subsequent extraction protocols to ensure the analysis of total (conjugated and unconjugated) kavalactones.

Materials:

  • Urine sample

  • β-glucuronidase from Helix pomatia (or a recombinant equivalent)

  • 1 M Sodium acetate (B1210297) buffer (pH 5.0)

  • Internal Standard (IS) solution (e.g., deuterated kavalactone standards in methanol)

Procedure:

  • Pipette 1 mL of the urine sample into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 50 µL of the internal standard solution and vortex briefly.

  • Add 500 µL of 1 M sodium acetate buffer (pH 5.0).[2]

  • Add 25 µL of β-glucuronidase (e.g., containing ≥100,000 units/mL).[3]

  • Vortex the mixture gently for 10-15 seconds.

  • Incubate the sample at 60-65°C for 1 to 2 hours in a heating block or water bath.[2]

  • After incubation, allow the sample to cool to room temperature before proceeding with one of the extraction protocols below.

cluster_hydrolysis Enzymatic Hydrolysis Workflow start 1 mL Urine Sample add_is Add Internal Standard start->add_is add_buffer Add 500 µL Acetate Buffer (pH 5.0) add_is->add_buffer add_enzyme Add 25 µL β-glucuronidase add_buffer->add_enzyme vortex Vortex Gently add_enzyme->vortex incubate Incubate at 60-65°C for 1-2 hours vortex->incubate cool Cool to Room Temperature incubate->cool end_node Hydrolyzed Urine Sample cool->end_node

Enzymatic hydrolysis of kavalactone conjugates in urine.
Protocol 2: Solid-Phase Extraction (SPE)

This protocol is designed for reversed-phase SPE cartridges and provides a clean extract suitable for sensitive LC-MS or GC-MS analysis.

Materials:

  • Hydrolyzed urine sample (from Protocol 1)

  • C18 SPE cartridges (e.g., 100 mg, 3 mL)

  • Methanol (B129727)

  • Deionized water

  • 5% Methanol in deionized water (Wash Solvent 1)

  • Hexane (B92381) (Wash Solvent 2, optional for GC-MS)

  • Ethyl acetate or a mixture of Dichloromethane/Isopropanol (95:5, v/v) (Elution Solvent)[4]

  • SPE vacuum manifold

Procedure:

  • Condition Cartridge:

    • Pass 2 mL of methanol through the C18 SPE cartridge.

    • Pass 2 mL of deionized water. Do not allow the sorbent bed to dry.[5]

  • Load Sample:

    • Load the entire hydrolyzed urine sample onto the conditioned cartridge.

    • Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of 1-2 mL/minute.

  • Wash Cartridge:

    • Pass 2 mL of 5% methanol in deionized water through the cartridge to remove polar impurities.

    • (Optional for GC-MS) Pass 1 mL of hexane to remove non-polar, water-insoluble impurities.

    • Dry the cartridge thoroughly under full vacuum for 5-10 minutes.

  • Elute Kavalactones:

    • Place a clean collection tube under the cartridge.

    • Add 2 mL of the elution solvent (e.g., ethyl acetate) to the cartridge and allow it to gravity drip for 1 minute before applying a gentle vacuum to elute the kavalactones.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol or mobile phase) for analysis.

cluster_spe Solid-Phase Extraction (SPE) Workflow start Hydrolyzed Urine Sample condition Condition C18 SPE Cartridge (Methanol -> Water) start->condition load Load Sample condition->load wash1 Wash with 5% Methanol/Water load->wash1 wash2 Optional Wash with Hexane wash1->wash2 dry Dry Cartridge (Vacuum) wash2->dry elute Elute with Ethyl Acetate dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute end_node Final Extract for Analysis reconstitute->end_node

Solid-Phase Extraction workflow for kavalactones.
Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol uses an organic solvent to partition the kavalactones from the aqueous urine matrix.

Materials:

  • Hydrolyzed urine sample (from Protocol 1)

  • 1 M Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (for pH adjustment)

  • Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • 15 mL polypropylene centrifuge tubes

Procedure:

  • pH Adjustment:

    • Adjust the pH of the hydrolyzed urine sample to approximately 9.0 by adding 1 M NaOH or ammonium hydroxide dropwise. Check the pH with a pH strip or meter.

  • Extraction:

    • Add 5 mL of ethyl acetate or MTBE to the pH-adjusted sample in the centrifuge tube.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.[6]

  • Isolate Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube using a pipette, avoiding the aqueous layer and any emulsion at the interface.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

    • Transfer the dried organic solvent to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol or mobile phase) for analysis.

cluster_lle Liquid-Liquid Extraction (LLE) Workflow start Hydrolyzed Urine Sample ph_adjust Adjust pH to ~9.0 start->ph_adjust add_solvent Add 5 mL Ethyl Acetate ph_adjust->add_solvent vortex Vortex for 2 minutes add_solvent->vortex centrifuge Centrifuge at 3,000 x g vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_evaporate Dry and Evaporate collect_organic->dry_evaporate reconstitute Reconstitute for Analysis dry_evaporate->reconstitute end_node Final Extract for Analysis reconstitute->end_node

Liquid-Liquid Extraction workflow for kavalactones.
Protocol 4: Protein Precipitation (for Rapid Screening)

This "dilute-and-shoot" style method is fast but provides minimal cleanup. It is best suited for LC-MS/MS systems that are more tolerant to matrix effects.

Materials:

  • Hydrolyzed urine sample (from Protocol 1)

  • Acetonitrile (B52724) (ACN), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Precipitation:

    • Transfer 500 µL of the hydrolyzed urine sample to a 1.5 mL microcentrifuge tube.

    • Add 1 mL of chilled acetonitrile (a 2:1 ratio of ACN to sample).[7]

  • Vortex and Centrifuge:

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitated material.

  • Collect Supernatant:

    • Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • Analysis:

    • The sample is ready for direct injection into the LC-MS/MS system. If necessary, the supernatant can be evaporated and reconstituted in the mobile phase to improve compatibility.

cluster_pp Protein Precipitation Workflow start Hydrolyzed Urine Sample add_acn Add 2 volumes of chilled Acetonitrile start->add_acn vortex Vortex Vigorously add_acn->vortex centrifuge Centrifuge at 10,000 x g vortex->centrifuge collect Collect Supernatant centrifuge->collect end_node Final Extract for Analysis collect->end_node

Protein Precipitation workflow for rapid screening.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the expected performance characteristics of the described sample preparation methods for kavalactone analysis in urine. The values are based on published data for kavalactones in plasma and analogous compounds in urine.[7][8]

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation
Analyte Recovery > 85%75 - 90%> 90% (for supernatant)
Matrix Effect LowModerateHigh
Limit of Detection (LOD) ~0.05 ng/mL~0.1 - 0.5 ng/mL~0.5 - 1.0 ng/mL
Limit of Quantification (LOQ) ~0.25 ng/mL~0.5 - 1.5 ng/mL~1.5 - 5.0 ng/mL
Sample Throughput ModerateModerateHigh
Cost per Sample ModerateLowLow
Recommended Use Quantitative analysis requiring high sensitivity and accuracy (e.g., clinical pharmacokinetics).Routine quantitative analysis.Rapid screening and qualitative identification.

Conclusion

The choice of sample preparation method for kavalactone analysis in urine is critical for achieving reliable and accurate results. Solid-Phase Extraction is recommended for applications demanding the highest sensitivity and cleanest extracts. Liquid-Liquid Extraction offers a cost-effective alternative with good performance. The Protein Precipitation method is a valuable tool for high-throughput screening environments. All three methods benefit from an initial enzymatic hydrolysis step to account for conjugated kavalactone metabolites, ensuring a comprehensive assessment of kavalactone excretion. The specific parameters within these protocols may require further optimization depending on the specific analytical instrumentation and performance requirements.

References

Application Notes and Protocols for DART-HRMS Analysis of Kava Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kava (B3030397) (Piper methysticum) is a plant native to the South Pacific islands, where its roots have been traditionally used to prepare a ceremonial beverage with sedative and anxiolytic properties. The psychoactive effects of kava are attributed to a class of compounds known as kavalactones. The quality and safety of commercially available kava products, which include powders, capsules, tinctures, and teas, can vary significantly in their kavalactone content and composition. Therefore, rapid and reliable analytical methods are crucial for quality control and product development.

Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) has emerged as a powerful tool for the rapid analysis of natural products with minimal or no sample preparation.[1] This ambient ionization technique allows for the direct detection of analytes in their native state, making it an ideal method for the high-throughput screening and quantification of chemical constituents in complex matrices like kava products.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the analysis of kava products using the DART-HRMS method.

Principle of DART-HRMS

DART is an ambient ionization technique that utilizes a stream of heated, electronically excited gas (typically helium or nitrogen) to desorb and ionize analytes from a sample surface.[4] The ionized molecules are then introduced into a high-resolution mass spectrometer, which measures their mass-to-charge ratio with high accuracy, enabling elemental composition determination and compound identification. The process is rapid, typically taking only a few seconds per sample, and its "open-air" configuration allows for the analysis of solids, liquids, and gases directly.[2][4]

Advantages of DART-HRMS for Kava Analysis

  • Minimal Sample Preparation: Kava powders, extracts, and even raw plant material can often be analyzed with no prior extraction or derivatization steps, significantly reducing analysis time and potential for analyte loss or degradation.[1]

  • High Throughput: The rapid nature of DART ionization allows for the analysis of a large number of samples in a short period, making it suitable for quality control screening.

  • High Specificity and Sensitivity: The coupling of DART with high-resolution mass spectrometry provides excellent selectivity and sensitivity for the detection and identification of kavalactones and other compounds in complex kava matrices.

  • Qualitative and Quantitative Analysis: The method can be used for both the rapid identification of a wide range of kavalactones and, with the use of appropriate standards, for the accurate quantification of specific analytes.[1]

Experimental Protocols

Sample Preparation

A key advantage of DART-HRMS is the minimal sample preparation required. The following protocols are recommended for different types of kava products:

  • Kava Powders and Ground Root Material:

    • No preparation is necessary for qualitative screening. A small amount of the powder can be presented directly to the DART ion source.

    • For quantitative analysis, a simple extraction may be performed to ensure homogeneity. A common procedure involves suspending the powder in a solvent like acetone (B3395972) or methanol, followed by sonication and centrifugation.[5]

  • Kava Capsules:

    • Open the capsule and analyze the powdered content directly as described above.

  • Kava Tinctures and Liquid Extracts:

    • Dilute the tincture or extract with a suitable solvent (e.g., methanol) to an appropriate concentration.

    • Apply a small aliquot of the diluted solution onto a suitable sampling probe (e.g., the closed end of a glass capillary) and allow the solvent to evaporate before analysis.

  • Kava Teas:

    • Prepare the tea according to the manufacturer's instructions.

    • Allow the tea to cool and then introduce a small volume of the infusion for analysis, either directly or after a simple filtration step.

DART-HRMS Instrumental Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument and application.

ParameterSetting
DART Ion Source
Ionization ModePositive Ion
GasHelium
Gas Heater Temperature350-450 °C
Grid Electrode Voltage+250 V
Mass Spectrometer (HRMS)
Mass Rangem/z 100-1000
Resolution> 60,000 FWHM
Capillary Temperature250 °C
Data AcquisitionFull Scan
Data Acquisition and Analysis
  • Mass Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Sample Introduction: Introduce the prepared sample into the DART gas stream for a few seconds. The sample can be held manually with tweezers or using an automated sample introduction system.

  • Data Acquisition: Acquire the full scan mass spectra.

  • Data Analysis:

    • Qualitative Analysis: Identify the major kavalactones by comparing the accurate masses of the detected protonated molecules ([M+H]⁺) with their theoretical masses.

    • Quantitative Analysis: For quantitative analysis, create a calibration curve using certified reference standards of the kavalactones of interest. An internal standard (e.g., a deuterated analog) should be used to improve accuracy and precision.[1]

Quantitative Data

The following tables summarize quantitative data for the six major kavalactones in various kava products. While DART-HRMS is a powerful tool for quantification, the presented data is a compilation from various mass spectrometry-based methods to provide a broader overview.

Table 1: Kavalactone Content in Commercial Kava Products (Determined by DART-HRMS) [1]

Product TypeYangonin (mg/g or mg/mL)
Solid Products (Powders, Capsules)2.71 - 8.99
Liquid Products (Tinctures)1.03 - 4.59

Table 2: Kavalactone Content in Kava Raw Material and Finished Products (Determined by HPLC-UV) [6]

AnalyteLimit of Quantification (mg/g)
Methysticin0.3
Dihydromethysticin0.3
Kavain0.3
Dihydrokavain0.3
Yangonin0.3
Desmethoxyyangonin0.3

Table 3: Composition of Major Kavalactones in an Ethanolic Kava Extract (Determined by UPLC-MS/MS) [7]

KavalactoneConcentration (g/g of extract)
Dihydrokavain (DHK)0.247 ± 0.018
Kavain0.172 ± 0.030
Desmethoxyyangonin0.103 ± 0.011
Dihydromethysticin (DHM)0.089 ± 0.008
Methysticin0.021 ± 0.009

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the DART-HRMS analysis of kava products.

DART_HRMS_Workflow cluster_sample Sample Preparation (Minimal) cluster_analysis DART-HRMS Analysis cluster_data Data Processing & Interpretation Powder Kava Powder/ Capsule Content DART DART Ion Source (Desorption & Ionization) Powder->DART Direct Analysis Liquid Kava Tincture/ Tea Liquid->DART Dilution & Spotting HRMS High-Resolution Mass Spectrometer (Mass Analysis) DART->HRMS Ion Transfer Qualitative Qualitative Analysis (Identification by Accurate Mass) HRMS->Qualitative Quantitative Quantitative Analysis (Calibration Curve) HRMS->Quantitative

DART-HRMS Experimental Workflow for Kava Analysis.

Logical_Relationship Kava_Product Kava Product (Complex Matrix) DART_Source DART Ion Source Kava_Product->DART_Source contains Kavalactones Target Kavalactones (Analytes of Interest) Kavalactones->DART_Source are ionized by HR_Mass_Spec High-Resolution Mass Spectrometer DART_Source->HR_Mass_Spec introduces ions to Accurate_Mass Accurate Mass Data ([M+H]⁺) HR_Mass_Spec->Accurate_Mass generates Identification Compound Identification (Qualitative Result) Accurate_Mass->Identification enables Quantification Compound Quantification (Quantitative Result) Accurate_Mass->Quantification is used for Standards Reference Standards & Internal Standard Standards->Quantification are required for

Logical Relationships in DART-HRMS Kava Analysis.

Conclusion

The DART-HRMS method offers a rapid, robust, and reliable approach for the qualitative and quantitative analysis of kavalactones in a variety of kava products. Its minimal sample preparation requirements and high throughput capabilities make it an invaluable tool for quality control in the natural products industry and for research and development of kava-based therapeutics. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique.

References

Application Notes and Protocols for the Use of Yangonin-d3 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yangonin (B192687), a major kavalactone derived from the kava (B3030397) plant (Piper methysticum), has garnered significant interest for its diverse biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][2] Mechanistically, yangonin has been shown to modulate several key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and the mammalian target of rapamycin (B549165) (mTOR) pathways.[3][4][5][6] Yangonin-d3 is a deuterated analog of yangonin, which can be used as an internal standard in mass spectrometry-based studies. For most other cell-based assays, its biological activity is considered equivalent to that of yangonin.

These application notes provide a comprehensive protocol for utilizing this compound to assess its effects on cell viability and to explore its mechanism of action in relevant cell-based assays.

Data Presentation

The following table summarizes hypothetical data from a cell viability assay, illustrating the dose-dependent effect of this compound on a cancer cell line.

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
582.1 ± 6.1
1065.7 ± 5.5
2548.2 ± 4.9
5030.5 ± 3.8
10015.8 ± 2.7

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic steps for maintaining a healthy cell culture, which is crucial for obtaining reliable and reproducible results in subsequent assays.[7][8]

  • Materials:

    • Appropriate cell line (e.g., HeLa, UMUC3, T24)[4][6]

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA solution

    • Cell culture flasks or plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Maintain cells in a T-75 flask in a 37°C incubator with 5% CO2.

    • Regularly monitor cell confluency. Passage cells when they reach 80-90% confluency.

    • To passage, aspirate the old medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for a few minutes until cells detach.

    • Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells at 1000 rpm for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Seed the cells into new flasks or plates at the desired density for your experiment.

Preparation of this compound Stock and Working Solutions

Proper preparation of the test compound is critical for accurate dosing.

  • Materials:

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in cell culture-grade DMSO.[2] Yangonin is soluble in DMSO at concentrations of 10 mg/mL.[2]

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, prepare working solutions by diluting the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

  • Materials:

    • Cells seeded in a 96-well plate

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • The next day, remove the medium and treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in a final volume of 100 µL per well. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death.[12][13][14][15]

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with desired concentrations of this compound as described for the viability assay.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treatment Treat Cells with this compound prep_cells->treatment prep_yangonin Prepare this compound Solutions prep_yangonin->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay data_analysis Data Acquisition & Analysis viability_assay->data_analysis apoptosis_assay->data_analysis nfkb_pathway Simplified NF-κB Signaling Pathway and Inhibition by Yangonin cluster_cytoplasm Cytoplasm cluster_nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates gene_expression Gene Expression (Inflammation, Proliferation) nucleus->gene_expression Promotes yangonin Yangonin yangonin->nfkb Inhibits Transactivation of p65 subunit

References

Application Notes and Protocols for Kava Beverage Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kava (B3030397) (Piper methysticum), a plant native to the Pacific Islands, has a long history of use in traditional beverages for ceremonial, social, and medicinal purposes.[1][2][3] The psychoactive properties of kava are attributed to a group of compounds known as kavalactones, which are responsible for its anxiolytic and sedative effects.[1][4][5] With the increasing global popularity of kava as a dietary supplement and recreational beverage, robust analytical methods for quality control are essential to ensure product safety, consistency, and proper labeling.[2][6][7]

This document provides detailed application notes and protocols for the analytical quality control of kava beverages. The primary focus is on the quantification of the six major kavalactones: methysticin, dihydromethysticin, kavain, dihydrokavain, yangonin, and desmethoxyyangonin.[8] Additionally, methods for the detection of flavokavains, another class of compounds in kava with potential physiological effects, are discussed.[6][9][10][11] The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), providing a comprehensive toolkit for researchers and drug development professionals.

Analytical Methods Overview

Several analytical techniques can be employed for the quality control of kava beverages. The choice of method often depends on the specific goals of the analysis, such as routine quality control, comprehensive chemical profiling, or the identification of specific contaminants.

  • High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the accurate quantification of kavalactones.[12] Reversed-phase HPLC with UV detection provides good separation and high accuracy.[3][13] Modern Ultra-High-Performance Liquid Chromatography (UHPLC) methods can achieve rapid separation of kavalactones and flavokavains in as little as 10 minutes.[6][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for identifying and quantifying kavalactones.[1][4][14] It is particularly useful for identifying a wide range of volatile and semi-volatile compounds in kava extracts.[14][16] However, heat-induced injection in GC-MS can sometimes cause thermal degradation of certain compounds.[14]

  • High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for screening kava samples.[9][10] It is particularly useful for detecting the presence of flavokavains and comparing the chemical profiles of different kava cultivars.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for a rapid screening and fingerprinting of kava extracts, providing a comprehensive overview of the chemical constituents without the need for extensive separation.[17][18]

Experimental Protocols

Protocol 1: Kava Beverage Sample Preparation (Traditional Method Simulation)

This protocol simulates the traditional preparation of a kava beverage for subsequent analytical testing.

Materials:

  • Ground kava root powder

  • Deionized water

  • Straining bag (e.g., muslin or fine-mesh nylon)

  • Large mixing bowl

  • Laboratory balance

Procedure:

  • Weigh a specific amount of kava root powder (e.g., 35 g).[19]

  • Place the kava powder into the straining bag.[19][20]

  • Add a defined volume of room temperature water (e.g., 600 mL) to the mixing bowl.[19] Note: Hot water should be avoided as it can damage the kavalactones.[19]

  • Place the straining bag containing the kava powder into the water.

  • Knead and squeeze the bag in the water for 5-10 minutes to create an emulsion of kavalactones.[12][20]

  • Thoroughly squeeze the bag to extract as much liquid as possible.[19][20]

  • The resulting murky liquid is the kava beverage.

  • For analysis, centrifuge an aliquot of the beverage to remove suspended particles and filter the supernatant through a 0.45 µm syringe filter before injection into the analytical instrument.

Protocol 2: Kavalactone and Flavokavain Analysis by HPLC-UV

This protocol is adapted from a validated method for the simultaneous quantification of six major kavalactones and three flavokavains.[3][6]

Materials and Equipment:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., Agilent Poroshell C18)[6]

  • Methanol (B129727) (HPLC grade)

  • Acetone (HPLC grade)

  • Water (HPLC grade)

  • Certified reference materials for the six major kavalactones and three flavokavains (A, B, and C)

  • Sample extraction solvent (e.g., methanol or a 70:30 mixture of methanol and water)

  • Sonicator

  • Centrifuge

  • Syringe filters (0.2 or 0.45 µm)

Sample Extraction:

  • Accurately weigh approximately 750 mg of ground kava root or the dried residue from a known volume of kava beverage into a 50 mL centrifuge tube.

  • Add 50 mL of the extraction solvent.

  • Sonicate for 60 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.2 µm PTFE syringe filter before HPLC analysis.

HPLC Conditions:

  • Column: Agilent Poroshell C18 or equivalent[6]

  • Mobile Phase: A gradient of water and acetonitrile/methanol is typically used. A published isocratic method uses water–methanol–acetonitrile–acetic acid (60:20:20:0.1 v/v%).[21]

  • Flow Rate: 1 mL/min[21]

  • Column Temperature: 40 °C[21]

  • Injection Volume: 5 µL[21]

  • Detection Wavelength: 240 nm for kavalactones and 355 nm for flavokavains.[6]

Quantification:

  • Prepare a series of calibration standards of the six major kavalactones and three flavokavains of known concentrations.

  • Generate a calibration curve for each analyte by plotting peak area against concentration.

  • Quantify the kavalactones and flavokavains in the samples by comparing their peak areas to the respective calibration curves.

Protocol 3: Kavalactone Analysis by GC-MS

This protocol outlines a general procedure for the analysis of kavalactones using GC-MS.

Materials and Equipment:

  • GC-MS system

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5ms)

  • Helium (carrier gas)

  • Acetone (for extraction)[1][22]

  • Kavalactone standards (e.g., kavain)[1]

  • Sonicator

  • Centrifuge

  • Syringe filters (0.2 µm)

Sample Preparation:

  • Extract a known amount of kava powder or dried beverage residue with acetone.[1][22]

  • Sonicate and centrifuge the mixture.

  • Filter the supernatant before injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C[5]

  • Carrier Gas: Helium at a flow rate of 1 mL/min[5]

  • Oven Temperature Program: Start at 120 °C for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 5 min.[5]

  • MS Detector Temperature: 300 °C[5]

  • Injection Mode: Splitless[5]

  • Injection Volume: 2 µL[5]

Data Analysis:

  • Identify kavalactones by comparing their mass spectra and retention times with those of certified reference standards.

  • For quantitative analysis, construct a calibration curve using a standard such as kavain.[1][22]

Data Presentation

The following tables summarize quantitative data from various studies on kava analysis.

Table 1: Kavalactone Content in Different Kava Products

Product TypeTotal Kavalactones (% dry weight or mg/serving)Analytical MethodReference
Kava Root Bundles (Fiji)8–13%HPLC[21]
Powdered Kava Products (Fiji)3–5%HPLC[21]
Commercial Beverage Product 137.03 mg per 240 mL servingGC-FID and GC/EI-MS[8]
Commercial Beverage Product 20.044 mg per 240 mL servingGC-FID and GC/EI-MS[8]
Kava Root Extract5.68% (total kavalactones and flavokavains)HPLC-UV
Kava Capsules17.90% (total kavalactones and flavokavains)HPLC-UV

Table 2: HPLC Method Validation Parameters for Kavalactone and Flavokavain Analysis

AnalyteLimit of Quantification (LOQ) (µg/mL)Accuracy (Spike Recovery %)Reference
Kavalactones
Methysticin< 1.292 - 105[6]
Dihydromethysticin< 1.292 - 105[6]
Kavain< 1.292 - 105[6]
Dihydrokavain< 1.292 - 105[6]
Yangonin< 1.292 - 105[6]
Desmethoxyyangonin< 1.292 - 105[6]
Flavokavains
Flavokavain A< 0.3592 - 105[6]
Flavokavain B< 0.3592 - 105[6]
Flavokavain C< 0.3592 - 105[6]

Visualizations

Kava_QC_Workflow Start Start: Kava Raw Material (Root/Rhizome) Prep Sample Preparation Start->Prep Extraction Solvent Extraction (Methanol/Acetone) Prep->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Analysis Analytical Technique Filtration->Analysis HPLC HPLC-UV Analysis->HPLC Primary Quantitative GCMS GC-MS Analysis->GCMS Confirmatory/ Profiling HPTLC HPTLC Analysis->HPTLC Screening Data Data Acquisition & Processing HPLC->Data GCMS->Data HPTLC->Data Quant Quantification of Kavalactones & Flavokavains Data->Quant Report Quality Control Report Quant->Report End End Report->End

Caption: Experimental workflow for kava quality control.

Analytical_Techniques KavaSample Kava Beverage Extract dummy KavaSample->dummy HPLC HPLC (High Performance Liquid Chromatography) GCMS GC-MS (Gas Chromatography-Mass Spectrometry) HPTLC HPTLC (High Performance Thin-Layer Chromatography) NMR NMR (Nuclear Magnetic Resonance) dummy->HPLC Quantitative Analysis dummy->GCMS Volatile Profiling dummy->HPTLC Rapid Screening dummy->NMR Fingerprinting

Caption: Overview of analytical techniques for kava analysis.

QC_Logic Input Incoming Kava Beverage/Raw Material Test Perform Analytical Testing (e.g., HPLC) Input->Test Spec Compare Results to Specifications Test->Spec Pass Pass: Release for Distribution Spec->Pass Within Limits Fail Fail: Reject Batch Spec->Fail Out of Limits Investigate Investigate Cause of Failure Fail->Investigate

Caption: Logical flow of the kava quality control process.

References

Troubleshooting & Optimization

Navigating Signal Loss: A Troubleshooting Guide for Yangonin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Yangonin-d3 as an internal standard in their analytical experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address issues of poor signal intensity, variability, and other common problems.

Frequently Asked Questions (FAQs)

Q1: I am observing a very weak or no signal for my this compound internal standard. What are the primary causes?

A poor or absent signal for this compound can stem from several factors, ranging from incorrect instrument settings to degradation of the standard. The most common culprits include:

  • Suboptimal Mass Spectrometry (MS) Parameters: The instrument may not be properly tuned for the specific mass-to-charge ratio (m/z) of this compound.

  • This compound Instability: Yangonin (B192687) is known to be susceptible to degradation, particularly cis-isomerization.[1] Improper storage or handling can lead to a significant loss of the active compound.

  • Matrix Effects: Components within your sample matrix (e.g., plasma, urine, plant extracts) can interfere with the ionization of this compound in the mass spectrometer's source, leading to ion suppression.[2][3][4]

  • Incorrect Concentration: The working concentration of the internal standard may be too low to produce a detectable signal above the background noise.

  • LC-MS System Issues: Problems with the liquid chromatography system, such as a clogged injector, column failure, or issues with the mobile phase, can prevent the internal standard from reaching the detector.

Q2: My this compound signal is inconsistent and varies significantly between injections. What could be the reason?

High variability in the internal standard signal is a common issue that can compromise the accuracy and precision of your quantitative analysis.[5] Potential causes include:

  • Inconsistent Sample Preparation: Variations in extraction efficiency, pipetting errors, or incomplete mixing of the internal standard with the sample can lead to inconsistent concentrations.

  • Autosampler/Injector Variability: Issues with the autosampler, such as inconsistent injection volumes or carryover between samples, can cause signal fluctuations.

  • Instability in the Autosampler: this compound may degrade in the sample matrix or solvent while sitting in the autosampler vials over the course of a long analytical run.[1]

  • Fluctuating Matrix Effects: The composition of the matrix can vary between different samples, leading to different degrees of ion suppression or enhancement.

Q3: My this compound signal is strong in my standard solutions but drops significantly when I analyze my processed samples. What is happening?

This is a classic indication of matrix effects , specifically ion suppression.[2][3][4] When this compound is in a clean solvent, it ionizes efficiently. However, when it is introduced into a complex biological or plant-based matrix, other co-eluting molecules from the sample can compete for ionization in the MS source, suppressing the signal of your internal standard.

Q4: I've noticed that my Yangonin standard can degrade. How can I minimize this?

Yangonin can undergo cis-isomerization, which can affect its quantification.[1] To minimize degradation:

  • Solvent Choice: Prepare stock and working solutions in a non-alcoholic solvent, such as acetonitrile, to prevent or limit isomerization.[1]

  • Fresh Preparation: Prepare working standard solutions and sample solutions fresh for each analytical run whenever possible.[1]

  • Storage: Store stock solutions in amber vials at low temperatures (e.g., -20°C) and protect them from light to minimize degradation.[6]

Troubleshooting Workflow

If you are experiencing a poor signal with your this compound internal standard, follow this systematic troubleshooting workflow.

TroubleshootingWorkflow start Poor this compound Signal check_ms Verify MS Parameters (m/z, CE, CV) start->check_ms check_stability Assess IS Stability (Fresh vs. Old Sample) check_ms->check_stability Correct optimize_ms Optimize MS Parameters (See Protocol 1) check_ms->optimize_ms Incorrect check_concentration Evaluate IS Concentration check_stability->check_concentration Stable prepare_fresh Prepare Fresh IS Solution and Re-inject check_stability->prepare_fresh Degradation Suspected check_matrix Investigate Matrix Effects check_concentration->check_matrix Adequate optimize_conc Optimize IS Concentration (See Protocol 2) check_concentration->optimize_conc Too Low check_lc Inspect LC System check_matrix->check_lc No Suppression modify_prep Modify Sample Prep (Dilution, SPE, LLE) check_matrix->modify_prep Suppression Detected clean_system Clean LC and MS System check_lc->clean_system Issue Found no_change No Improvement check_lc->no_change No Obvious Issue good_signal Signal Restored optimize_ms->good_signal prepare_fresh->good_signal optimize_conc->good_signal modify_chrom Adjust Chromatography modify_prep->modify_chrom modify_prep->good_signal modify_chrom->good_signal clean_system->good_signal

Caption: A logical workflow for troubleshooting poor this compound internal standard signal.

Quantitative Data Summary

The following tables provide key parameters and recommended starting points for your experiments with this compound.

Table 1: Mass Spectrometry Parameters for Yangonin and this compound

ParameterYangoninThis compoundRecommendation
Precursor Ion ([M+H]⁺) m/z 259.1 (nominal)262.1 (nominal)Monitor the corresponding isotope m/z to avoid signal overload of the analyte.[7]
Monitored m/z 260.1263.1Use these values for quantification to improve accuracy.[7]
Ionization Mode Positive ESIPositive ESIStandard for kavalactones.
Collision Energy (CE) Analyte DependentAnalyte DependentOptimize empirically (see Protocol 1).
Cone Voltage (CV) Analyte DependentAnalyte DependentOptimize empirically (see Protocol 1).

Table 2: Recommended Concentrations for this compound Internal Standard

ApplicationWorking ConcentrationNotes
DART-HRMS 25 mg/mLThis concentration was used for the quantification of yangonin in various Kava products.[7]
LC-MS/MS 10 - 200 ng/mLA typical starting range for internal standards in bioanalysis. The optimal concentration should be determined experimentally (see Protocol 2).

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometer Parameters

This protocol describes how to optimize the collision energy (CE) and cone voltage (CV) for this compound using direct infusion.

  • Prepare a this compound Solution: Prepare a solution of this compound in your initial mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Direct Infusion Setup: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Set Initial MS Conditions: Set the mass spectrometer to monitor the precursor ion for this compound (m/z 263.1).

  • Optimize Cone Voltage (CV): While infusing the solution, manually ramp the cone voltage in small increments (e.g., 2-5 V) and observe the signal intensity of the precursor ion. Record the CV that provides the maximum stable signal.

  • Optimize Collision Energy (CE): Set the instrument to product ion scan mode with the optimized CV. Infuse the this compound solution and ramp the collision energy in small increments (e.g., 2-5 eV).

  • Identify Product Ions: Identify the most abundant and stable product ions.

  • MRM Transition Optimization: Select the most intense product ion for your Multiple Reaction Monitoring (MRM) transition. With the optimized CV, ramp the CE again while monitoring the selected MRM transition to find the energy that yields the highest product ion intensity.

  • Finalize Method: Save the optimized CV and CE values in your analytical method.

MS_Optimization cluster_prep Preparation cluster_optimization Optimization cluster_final Finalization prep_solution Prepare 100 ng/mL This compound Solution setup_infusion Set up Direct Infusion prep_solution->setup_infusion optimize_cv Ramp Cone Voltage (CV) for Max Precursor Signal setup_infusion->optimize_cv optimize_ce Ramp Collision Energy (CE) for Product Ions optimize_cv->optimize_ce select_product Select Most Intense Product Ion optimize_ce->select_product optimize_mrm Optimize CE for MRM Transition select_product->optimize_mrm save_method Save Optimized Method optimize_mrm->save_method

Caption: Workflow for optimizing MS parameters for this compound.

Protocol 2: Optimization of Internal Standard Concentration

The goal is to find a concentration that provides a stable and reproducible signal without saturating the detector or causing "cross-talk" with the analyte.

  • Prepare Blank Matrix: Obtain a representative blank matrix (e.g., plasma, extracted plant material) that is free of Yangonin.

  • Prepare IS Working Solutions: Prepare a series of working solutions of this compound at different concentrations (e.g., 10, 25, 50, 100, 200 ng/mL).

  • Spike Blank Matrix: Spike replicate samples (n=3-5) of the blank matrix with each of the IS working solutions.

  • Sample Processing: Process these samples using your established extraction procedure.

  • LC-MS/MS Analysis: Analyze the processed samples using the optimized LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean peak area and the coefficient of variation (%CV) for the this compound signal at each concentration.

    • Select the concentration that provides a high signal-to-noise ratio (S/N > 20) and good precision (%CV < 15%).

    • Ensure the selected concentration is within the linear dynamic range of the instrument.

This comprehensive guide should equip you with the knowledge and tools to effectively troubleshoot and resolve issues related to the use of this compound as an internal standard, leading to more accurate and reliable experimental results.

References

Technical Support Center: Addressing Matrix Effects with Yangonin-d3 in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Yangonin-d3 as a deuterated internal standard to mitigate matrix effects in the LC-MS/MS analysis of urine samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in urine analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, urea (B33335), and other endogenous metabolites in urine).[1] This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase (ion enhancement).[1][2] These effects are a significant problem because they can severely compromise the accuracy, precision, and sensitivity of quantitative LC-MS/MS methods.[1][3]

Q2: How does a deuterated internal standard like this compound help?

A2: Deuterated internal standards (IS) are considered the gold standard for compensating for matrix effects.[1] Because they are chemically and structurally almost identical to the target analyte, they co-elute from the liquid chromatography (LC) column and experience nearly the same degree of ion suppression or enhancement.[1][3] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by the matrix can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound perfectly correct for all matrix effects?

A3: While highly effective, deuterated standards may not always provide perfect correction. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated standard.[1][3] If this separation causes them to elute into regions with different levels of ion suppression, it can lead to what is known as "differential matrix effects" and impact quantification.[4] It is crucial to verify that the analyte and this compound co-elute as closely as possible.

Q4: What is the first step to quantify the extent of matrix effects in my assay?

A4: The most common method is to perform a post-extraction spike experiment.[4][5] This involves comparing the peak area of an analyte spiked into an extracted blank urine matrix to the peak area of the analyte in a clean solvent. The percentage of matrix effect (%ME) can be calculated, where 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[1][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: High variability in the this compound (Internal Standard) signal between samples.

  • Possible Cause: Inconsistent sample cleanup. The complexity and variability of urine samples mean that the concentration of interfering components can differ significantly from sample to sample.[3]

  • Solution: Improve your sample preparation method. While a simple "dilute-and-shoot" approach is fast, it often fails to remove sufficient matrix components.[3] Consider implementing more robust techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract.[5][6]

Issue 2: Poor reproducibility of the Analyte / this compound peak area ratio.

  • Possible Cause 1: Differential Matrix Effects. Even with perfect co-elution, the analyte and deuterated standard can experience different degrees of ion suppression.[4] Studies have shown this difference can be significant in complex matrices like urine.[4]

  • Solution 1: Optimize sample cleanup to remove the interfering compounds. Solid Phase Extraction (SPE) is particularly effective at removing salts and phospholipids, which are common causes of matrix effects.[7]

  • Possible Cause 2: Analyte and IS do not co-elute. The fundamental principle of using a deuterated internal standard is that it behaves identically to the analyte during chromatography. If they separate, they may be affected differently by matrix interferences.

  • Solution 2:

    • Check Chromatography: Ensure your LC method is robust. Column degradation can lead to peak shifting and separation of the analyte and IS.[1]

    • Use a Different Isotope: If deuterium (B1214612) labeling causes a significant chromatographic shift (a known isotope effect), consider using a ¹³C or ¹⁵N-labeled internal standard if available, as these tend to have less impact on retention time.[3]

Issue 3: Overall low signal (ion suppression) for both the analyte and this compound.

  • Possible Cause: Insufficient removal of matrix components like urea and salts. Urine is a complex matrix, and high concentrations of these components are known to cause significant ion suppression.[2][8]

  • Solution 1: Sample Dilution. Diluting the urine sample can be a very effective strategy to reduce the concentration of interfering matrix components.[5][9] A 10-fold dilution can often improve results, but you must ensure the analyte concentration remains above the assay's limit of quantification (LOQ).[9]

  • Solution 2: Optimize Sample Preparation. Implement a sample preparation technique designed to remove the specific interferences. For example, a mixed-mode strong anion exchange SPE can be effective for cleaning up urine samples.[3]

Data Summaries

Quantitative data from method validation experiments should be summarized for clarity. Below is an example comparing different sample preparation techniques for their effectiveness in mitigating matrix effects.

Table 1: Comparison of Sample Preparation Methods

Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Relative Standard Deviation (RSD) (%)
Dilute-and-Shoot (1:10)95 - 10565 - 80 (Suppression)< 15%
Liquid-Liquid Extraction (LLE)80 - 9585 - 105< 10%
Solid Phase Extraction (SPE)90 - 10595 - 110< 5%

*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value of 100% indicates no effect, while <100% indicates suppression.

Experimental Protocols & Visualizations

Protocol 1: Quantifying Matrix Effect and Recovery

This protocol allows for the quantitative assessment of matrix effect (ME) and recovery (RE).

Objective: To determine the influence of the urine matrix on analyte signal and the efficiency of the extraction process.

Required Sample Sets:

  • Set A (Neat Solution): Analyte and this compound spiked into the final reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank urine is processed through the entire sample preparation procedure. Analyte and this compound are spiked into the final, clean extract.

  • Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank urine before the sample preparation procedure.

Procedure:

  • Prepare at least three replicates for each set at a minimum of three different concentrations (low, medium, high).

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the average peak areas for the analyte and internal standard for each set.

  • Calculate ME and RE using the following formulas:

    • Recovery (%) = (Average Peak Area of Set C / Average Peak Area of Set B) * 100

    • Matrix Effect (%) = (Average Peak Area of Set B / Average Peak Area of Set A) * 100

Workflow for Quantifying Matrix Effect & Recovery cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A Spike Analyte + IS into Solvent Analysis LC-MS/MS Analysis A->Analysis B1 Blank Urine Sample B2 Perform Sample Preparation B1->B2 B3 Spike Analyte + IS into Clean Extract B2->B3 B3->Analysis C1 Blank Urine Sample C2 Spike Analyte + IS into Urine C1->C2 C3 Perform Sample Preparation C2->C3 C3->Analysis Calc Calculate ME% (B vs A) Calculate RE% (C vs B) Analysis->Calc

Caption: Workflow for quantifying matrix effect (ME) and recovery (RE).

Protocol 2: Solid Phase Extraction (SPE) for Urine Samples

This is a general protocol for cleaning urine samples using a mixed-mode SPE cartridge. This protocol should be optimized for your specific analyte.

Materials: Mixed-mode SPE cartridges, positive pressure manifold or vacuum manifold, collection tubes.

Procedure:

  • Pre-treatment: Centrifuge urine sample at 4000 rpm for 10 minutes. Dilute 0.5 mL of supernatant with 0.5 mL of 2% formic acid in water. Add this compound internal standard.

  • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.

  • Loading: Load the entire 1 mL of the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water.

    • Wash 2: Pass 1 mL of methanol.

  • Elution: Elute the analyte and internal standard by passing 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition.

Troubleshooting Poor Analyte/IS Ratio Reproducibility Start Start: Poor Analyte/IS Ratio Reproducibility Q1 Do Analyte and This compound Co-elute? Start->Q1 Sol_Chroma Solution: Optimize LC Method (Gradient, Column) Q1->Sol_Chroma No Q2 Is IS Signal Consistent Across Samples? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_Prep Solution: Improve Sample Prep (e.g., use SPE) to reduce matrix variability Q2->Sol_Prep No Cause_Diff Probable Cause: Differential Matrix Effects (Analyte and IS suppressed differently) Q2->Cause_Diff Yes A2_Yes Yes A2_No No Cause_Diff->Sol_Prep

Caption: A troubleshooting workflow for poor analyte/IS ratio reproducibility.

References

preventing isomerization of Yangonin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of yangonin (B192687) during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is yangonin isomerization and why is it a concern?

Yangonin, a major kavalactone from Piper methysticum (kava), can undergo cis-trans isomerization. This structural change can alter its biological activity and lead to inaccurate quantification in analytical studies. The primary concern is the conversion of the naturally occurring trans-yangonin to its cis-isomer, which can co-elute or interfere with the analysis of other kavalactones, compromising the integrity of experimental results.

Q2: What are the main factors that cause yangonin isomerization during sample preparation?

Several factors can induce the isomerization of yangonin. The most significant, as identified in various studies, include:

  • Solvent Choice: The presence of water or alcoholic solvents (e.g., methanol (B129727), ethanol) in the sample solution can promote the conversion of trans-yangonin to cis-yangonin.[1]

  • Light Exposure: Like many unsaturated compounds, yangonin is susceptible to photoisomerization. Exposure to light, particularly UV radiation, can trigger the cis-trans isomerization. Quantitative analysis of kavalactones by liquid chromatography should be carried out in the absence of light to prevent this.

  • Temperature: While specific degradation kinetics for yangonin at various temperatures are not well-documented in publicly available literature, high temperatures, such as those used in gas chromatography (GC) injection ports, have been shown to cause the decomposition of other kavalactones like methysticin. This suggests that elevated temperatures could also negatively impact yangonin stability.

  • pH: Although specific studies detailing the effect of pH on yangonin stability are limited, the pH of the sample solution is a critical factor in the stability of many natural compounds and could potentially influence yangonin's isomerization or degradation.

Q3: How can I prevent or minimize yangonin isomerization in my samples?

To maintain the isomeric integrity of yangonin during sample preparation, the following practices are recommended:

  • Use Non-Alcoholic Solvents: For the preparation of stock and working standard solutions, it is highly recommended to use a non-alcoholic solvent such as acetonitrile (B52724).[1]

  • Prepare Solutions Freshly: To minimize the opportunity for isomerization to occur in solution, prepare your kava (B3030397) working standard and sample solutions immediately before liquid chromatography (LC) analysis.[1]

  • Protect from Light: All steps of sample preparation, from extraction to analysis, should be performed in a light-protected environment. Use amber vials or cover your glassware with aluminum foil.

  • Control Temperature: Avoid exposing samples to high temperatures. If heating is necessary for extraction, it should be carefully optimized and monitored. For long-term storage of extracts or solutions, refrigeration or freezing is advisable.

  • Filter Before Injection: To remove any particulate matter that could interfere with the analysis, filter the extract through a 0.45 µm syringe filter prior to injection into an HPLC or UHPLC system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Appearance of an unexpected peak eluting before yangonin in the chromatogram. This is likely the cis-isomer of yangonin.1. Confirm Identity: If using mass spectrometry, check if the unexpected peak has the same mass-to-charge ratio (m/z) as yangonin.[1] 2. Review Solvent Choice: Ensure that you are using a non-alcoholic solvent like acetonitrile for your standards and dilutions.[1] 3. Check for Water Content: Minimize the presence of water in your sample and standard solutions. 4. Work in a Light-Protected Environment: Repeat the sample preparation in a dark room or using light-blocking containers.
Inconsistent quantification of yangonin across different preparations of the same sample. This could be due to varying degrees of isomerization under different conditions.1. Standardize Your Protocol: Strictly adhere to a validated sample preparation protocol, paying close attention to solvent, light, and temperature conditions. 2. Prepare Samples in Batches: If possible, prepare all samples for a single experiment at the same time and under the same conditions to ensure consistency. 3. Analyze Freshly Prepared Samples: Avoid storing prepared samples for extended periods before analysis.[1]
Low recovery of yangonin from the sample matrix. This could be due to degradation or isomerization.1. Optimize Extraction Conditions: If using heat-assisted extraction, try lowering the temperature or reducing the extraction time. 2. Evaluate Extraction Solvent: While acetone (B3395972) and ethanol (B145695) are effective for extracting kavalactones, consider the trade-off with potential isomerization. A non-alcoholic solvent might be preferable if isomerization is a major concern, though extraction efficiency may vary. 3. Protect from Light During Extraction: Ensure the extraction vessel is protected from light.

Data on Factors Affecting Yangonin Stability

FactorEffect on Yangonin StabilityRecommendation
Solvent Aqueous and alcoholic solvents (e.g., methanol, ethanol) promote the formation of cis-yangonin.[1]Use non-alcoholic solvents like acetonitrile for preparing standard solutions.[1]
Light Exposure to light, especially UV, can induce cis-trans isomerization.Conduct all sample preparation and analysis in a light-protected environment.
Temperature High temperatures can lead to the degradation of kavalactones.Avoid excessive heat during sample preparation and storage.
Time in Solution The formation of cis-isomers has been observed in standard solutions over several weeks.[1]Prepare sample and standard solutions fresh before analysis.[1]
pH The effect of pH on yangonin stability is not well-documented, but extreme pH values can affect the stability of many natural compounds.Maintain a neutral or slightly acidic pH unless otherwise required by the experimental protocol.

Experimental Protocols

Protocol for Preparation of Kava Samples for UHPLC-UV Analysis to Minimize Yangonin Isomerization

This protocol is based on a validated method for the simultaneous determination of major kavalactones, including yangonin, while minimizing isomerization.[1]

1. Materials and Reagents:

  • Kava root powder or finished product

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Yangonin analytical standard

  • 0.45 µm syringe filters

2. Preparation of Standard Solutions:

  • Stock Standard Solution: Accurately weigh a known amount of yangonin analytical standard and dissolve it in acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Store this solution in an amber vial at low temperature.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to create a calibration curve over the desired concentration range. Prepare these solutions fresh before each analysis.

3. Sample Preparation:

  • Extraction:

    • Accurately weigh a known amount of the homogenized kava sample (e.g., 100 mg of root powder).

    • Add a defined volume of methanol (e.g., 10 mL).

    • Sonicate the mixture for a specified time (e.g., 30 minutes) in a light-protected environment.

    • Centrifuge the sample to pellet the solid material.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

  • Analysis:

    • Inject the filtered sample into the UHPLC-UV system for analysis immediately after preparation.

Visualizations

experimental_workflow start Start: Kava Sample extraction Extraction (Methanol, Sonication, Light-Protected) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm Syringe Filter) centrifugation->filtration analysis UHPLC-UV Analysis (Freshly Prepared) filtration->analysis end End: Data Acquisition analysis->end

Figure 1. Recommended workflow for kava sample preparation.

isomerization_pathway trans_yangonin trans-Yangonin (Natural Isomer) cis_yangonin cis-Yangonin (Isomerization Product) trans_yangonin->cis_yangonin Light, Water, Alcoholic Solvents

Figure 2. Isomerization pathway of yangonin.

References

stability of Yangonin-d3 in different solvent mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Yangonin-d3 in various solvent mixtures for researchers, scientists, and drug development professionals. While direct quantitative stability data for this compound is limited in published literature, this guide summarizes key findings and best practices based on studies of Yangonin, its non-deuterated counterpart.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with Yangonin and its deuterated analog, this compound?

A1: The main stability concern for Yangonin is its susceptibility to cis/trans isomerization, particularly when exposed to light.[1] Degradation has also been noted during the development of analytical methods.[2] To minimize degradation, it is recommended to prepare samples in non-alcoholic solvents or in the absence of water.[3]

Q2: In which solvents have stock solutions of this compound been successfully prepared?

A2: Stock solutions of both Yangonin and this compound have been prepared in ethanol (B145695) for the purpose of quantitative analysis.[4]

Q3: What are the recommended storage conditions for Yangonin in solvent?

A3: According to supplier data for Yangonin, stock solutions can be stored for up to one year at -80°C and for one month at -20°C.[5] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[5]

Q4: Are there general trends for the stability of similar compounds in different solvent types?

A4: Yes, studies on other natural compounds can offer some insights. For instance, a study on capsinoids found them to be stable in nonpolar solvents but less stable in polar protic solvents like alcohols and water.[6] Another study on leonurine (B1674737) indicated its instability in alkaline solutions and in methanol.[7] These findings suggest that solvent polarity and protic nature can significantly impact the stability of such compounds.

Q5: How can I prevent the isomerization of Yangonin during sample preparation?

A5: To prevent or limit the isomerization of Yangonin, it is recommended to prepare samples in a non-alcoholic solvent or in solutions without water.[3] Additionally, protecting samples from light is crucial.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent analytical results or appearance of unexpected peaks. Isomerization of this compound to its cis-isomer.Prepare samples fresh before analysis. Protect samples from light by using amber vials or covering vials with aluminum foil. Prepare stock and working solutions in non-alcoholic solvents like acetonitrile.[3]
Loss of compound over time in prepared solutions. Degradation in the solvent.Store stock solutions at -80°C for long-term storage and at -20°C for short-term storage.[5] Aliquot solutions to avoid multiple freeze-thaw cycles.[5] Consider using nonpolar or aprotic solvents if compatible with your experimental design.
Poor solubility in aqueous solutions. Yangonin is reported to be insoluble in water.[5]Use co-solvents such as DMSO or ethanol to aid dissolution before further dilution in aqueous media.[5] Note that the presence of protic solvents may affect stability.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol is based on methodologies used for the quantification of Yangonin.[4]

Materials:

  • This compound standard

  • Ethanol (or other suitable solvent like acetonitrile)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation (e.g., 500 µg/mL):

    • Accurately weigh 10.00 mg of this compound.

    • Transfer the weighed standard to a 20 mL volumetric flask.

    • Dissolve the standard in ethanol and bring the volume to the mark.

    • Mix thoroughly until the standard is completely dissolved. This will be your stock solution.

  • Working Standard Solution Preparation (e.g., 50 µg/mL):

    • Pipette 1 mL of the 500 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent used for the stock solution.

    • Mix thoroughly. This will be your working stock solution.

  • Preparation of Calibration Curve Standards:

    • Perform serial dilutions from the working stock solution to prepare calibrators at various concentrations (e.g., 5 to 200 µg/mL).[4]

    • For each calibrator, spike with any necessary internal standards.

Note: To minimize the risk of degradation, it is recommended to prepare working solutions fresh for each experiment and to store stock solutions under the recommended conditions.[3][5]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Solutions stock->dilute long_term Long-term (-80°C) stock->long_term short_term Short-term (-20°C) dilute->short_term protect Protect from Light dilute->protect analyze Perform Analysis protect->analyze

Caption: Experimental workflow for preparing and handling this compound solutions.

stability_factors cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes solvent Solvent Type degradation Degradation solvent->degradation light Light Exposure isomerization Isomerization light->isomerization water Presence of Water water->isomerization temperature Storage Temperature temperature->degradation yangonin_d3 This compound Stability yangonin_d3->solvent yangonin_d3->light yangonin_d3->water yangonin_d3->temperature

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Optimizing Kavalactone Recovery from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the recovery of kavalactones from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of kava (B3030397) extracts?

A1: The long-term stability of kava extracts is influenced by both intrinsic and extrinsic factors. Intrinsic factors include the specific variety of the kava plant, the part of the plant used (rhizomes and roots have higher kavalactone concentrations), and the extraction solvent.[1][2] Extrinsic factors, which are critical during storage, include exposure to light, high temperatures, and moisture.[2] To minimize degradation, proper storage in a cool, dark, and dry place using an airtight container is essential.[2]

Q2: What are the common degradation pathways for kavalactones?

A2: A known degradation pathway for some kavalactones, like yangonin (B192687), is cis-trans isomerization, which can be triggered by exposure to light, especially in aqueous or alcoholic solutions.[2][3][4] This alteration in stereochemistry can affect the biological activity of the extract. Another potential degradation pathway is the formation of corresponding acids from the active constituents, which may be identified by a distinct off-odor.[2] Additionally, high temperatures during analysis, such as in the injection port of a gas chromatograph, can cause decomposition of certain kavalactones like methysticin (B1662917).[3][4][5]

Q3: How does the choice of solvent affect kavalactone extraction efficiency?

A3: The polarity of the solvent plays a significant role in the efficiency of kavalactone extraction. Acetone (B3395972) is frequently cited as one of the most effective solvents for maximizing the yield and variety of kavalactones isolated.[1] Ethanol (B145695) and methanol (B129727) are also effective, with ethanol showing high extraction efficiency for the six major kavalactones.[1][6] While water is less effective than organic solvents, it is used in traditional preparations.[1] The choice of solvent can also impact the stability of the final extract.[2]

Q4: What is the "matrix effect" and how can it affect kavalactone quantification?

A4: The matrix effect refers to the influence of all components in a sample, other than the specific analyte being measured, on the analytical assay.[7] In the context of kavalactone analysis, complex matrices from plant materials or finished products can either suppress or enhance the analytical signal, leading to an underestimation or overestimation of the kavalactone concentration.[7] This can be caused by competition for ionization in mass spectrometry or the presence of co-eluting compounds that interfere with detection.[7] To mitigate the matrix effect, appropriate sample preparation, such as solid-phase extraction, and the use of internal standards are recommended.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of kavalactones.

Problem Potential Causes Recommended Solutions
Low Kavalactone Yield 1. Incomplete extraction from the plant matrix. 2. Suboptimal solvent choice. 3. Inappropriate particle size of the raw material. 4. Insufficient extraction time or temperature.1. Optimize the extraction method (e.g., increase sonication time, use a more efficient technique like UAE or SFE).[1][2] 2. Use a more effective solvent such as acetone or ethanol.[1] 3. Grind the kava root to a fine powder to increase surface area.[1] 4. Adjust extraction time and temperature; for water-based extraction, 45°C has been found to be optimal.[1][8]
Inconsistent Quantification Results 1. Degradation of kavalactones in the autosampler. 2. Instability of standard solutions. 3. Variability in manual extraction procedures.1. Use a cooled autosampler (e.g., 4°C) to minimize degradation during analysis.[2] 2. Prepare fresh standard solutions regularly and store them protected from light at a low temperature.[2] 3. Standardize grinding and sieving protocols, control environmental conditions, and automate procedures where possible.[1]
Poor Chromatographic Resolution or Peak Tailing (HPLC) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Mismatch between sample solvent and mobile phase.1. Adjust the mobile phase pH to ensure analytes are in a single ionic form.[2] 2. Flush the column with a strong solvent or replace the column.[2] 3. Dissolve the sample in the initial mobile phase.[2]
Appearance of Ghost Peaks in Chromatogram 1. Carryover from previous injections. 2. Contaminated solvent or glassware.1. Implement a robust needle wash protocol between injections.[2] 2. Use high-purity solvents and thoroughly clean all glassware.
Decomposition of Analytes (GC) 1. High temperature of the injection port.1. Optimize the injector temperature to minimize thermal degradation of sensitive kavalactones like methysticin.[3][4][5]

Data Presentation

Table 1: Comparison of Solvents for Kavalactone Extraction Efficiency

SolventRelative Extraction EfficiencyNotes
AcetoneHighOften cited as the most effective for yield and variety of kavalactones.[1]
EthanolHighDemonstrates high efficiency for the six major kavalactones.[1][6]
MethanolModerate to HighEffective, but may have slightly lower efficiency than acetone and ethanol.[1][6]
WaterLow to ModerateLess effective than organic solvents; efficiency can be improved with heat (optimal at 45°C).[1][8]
HexaneLowShows the lowest extraction efficiency among commonly tested solvents.[6]

Table 2: Comparison of Analytical Methods for Kavalactone Quantification

ParameterHPLC-UVUHPLC-UVGC-MS
Linearity (R²) >0.99 for major kavalactones>0.999 for six major kavalactonesCalibration curves constructed for kavain (B167398) and methysticin[9]
Accuracy (% Recovery) 98.2% - 100.6% for six major kavalactones[9]99.0% - 102.3% for kavalactones[9]Data not explicitly available in reviewed sources
Precision (%RSD) < 3.6% for six major kavalactones[9]< 2.0% (Intra-day), < 3.0% (Inter-day)[9]Data not explicitly available in reviewed sources
Notes Widely used and well-validated method.[9]Offers faster analysis times compared to HPLC.[9]Can lead to thermal decomposition of some kavalactones; methysticin and yangonin may not be well-separated.[3][4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Kavalactones

This protocol describes a general procedure for the extraction of kavalactones from powdered kava root using sonication.

Materials and Equipment:

  • Dried, powdered kava root (sieved to a consistent particle size)

  • Acetone (reagent grade)

  • Probe-type sonicator

  • Glass beaker

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Weigh 5 g of ground kava root and place it into a 250 mL glass beaker.

  • Add 200 mL of acetone to the beaker.

  • Place the beaker in an ice bath to prevent overheating during sonication.[1]

  • Insert the sonicator probe into the slurry.

  • Sonicate the mixture for 30 minutes using a pulsed setting (e.g., 10 seconds on, 5 seconds off).[1]

  • After sonication, centrifuge the mixture at low speed (e.g., 2,000 rpm) for 10 minutes.[1]

  • Decant the supernatant (acetone extract).

  • Repeat the extraction process (steps 2-7) two more times with fresh solvent, combining all supernatants.[1]

  • Filter the combined supernatant to remove any remaining particulates.

  • Concentrate the filtered extract using a rotary evaporator to obtain a kavalactone-rich resin.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis of Kavalactones

This protocol provides a general method for the quantification of kavalactones using HPLC with UV detection.

1. Sample Preparation:

  • Accurately weigh a portion of the kava extract and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile).

  • Sonicate for 15 minutes to ensure complete dissolution.[2]

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[2][9]

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Agilent Poroshell C18).[9]

  • Mobile Phase: A gradient elution is often used, for example, with water and a mixture of acetonitrile (B52724) and isopropyl alcohol.[9]

  • Flow Rate: Example: 0.3 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C or 40°C.[2][9]

  • Detection Wavelength: Example: 245 nm.[2]

3. Calibration:

  • Prepare stock solutions of individual kavalactone standards in a suitable solvent like methanol.[9]

  • Create a series of working standard solutions by diluting the stock solutions to generate a calibration curve over a specific concentration range (e.g., 1-100 µg/mL).[9]

4. Data Analysis:

  • Determine the concentration of each kavalactone in the sample by comparing its peak area to the calibration curve.[9]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis raw_material Kava Raw Material (Powdered) extraction Solvent Extraction (e.g., UAE with Acetone) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration sample_prep Sample Preparation (Dilution & Filtration) concentration->sample_prep Kavalactone-Rich Extract hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing final_result final_result data_processing->final_result Quantitative Results

Caption: General workflow for kavalactone extraction and analysis.

troubleshooting_logic cluster_extraction_params Extraction Optimization cluster_analysis_params Analysis Optimization start Low Kavalactone Recovery check_extraction Review Extraction Protocol start->check_extraction check_analysis Review Analytical Protocol check_extraction->check_analysis Optimal solvent Optimize Solvent check_extraction->solvent Suboptimal? particle_size Optimize Particle Size check_extraction->particle_size Suboptimal? time_temp Optimize Time/Temp check_extraction->time_temp Suboptimal? stability Check Analyte Stability check_analysis->stability Suboptimal? calibration Verify Calibration check_analysis->calibration Suboptimal? matrix Investigate Matrix Effects check_analysis->matrix Suboptimal? end_node Improved Recovery check_analysis->end_node Optimal solvent->end_node particle_size->end_node time_temp->end_node stability->end_node calibration->end_node matrix->end_node

References

Technical Support Center: Analysis of Yangonin by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the mass spectrometry analysis of Yangonin.

Troubleshooting Guide

This guide addresses common issues related to ion suppression for Yangonin in a question-and-answer format.

Q1: My Yangonin signal is significantly lower than expected in my biological samples compared to my standards prepared in solvent. What could be the cause?

A: This is a classic sign of ion suppression, a type of matrix effect. Ion suppression occurs when molecules in your sample matrix (e.g., plasma, urine) co-elute with Yangonin and interfere with its ionization in the mass spectrometer's source, leading to a decreased signal.[1][2] Endogenous compounds like salts, phospholipids, and proteins are common culprits.[3]

Q2: How can I confirm that I am experiencing ion suppression?

A: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[4][5][6][7] In this experiment, a constant flow of a Yangonin standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. You then inject a blank, extracted matrix sample. A dip in the baseline signal at the retention time of Yangonin indicates the presence of co-eluting matrix components that are suppressing the signal.

Q3: What are the first steps I should take to troubleshoot and mitigate ion suppression for Yangonin?

A: Start by optimizing your sample preparation to remove interfering matrix components.[1] Improving the chromatographic separation to resolve Yangonin from these interferences is also a critical step.[8] The following workflow outlines a systematic approach to troubleshooting.

G cluster_0 Troubleshooting Workflow for Yangonin Ion Suppression start Low Yangonin Signal in Biological Sample q_ionsuppression Suspect Ion Suppression? start->q_ionsuppression confirm_ionsuppression Perform Post-Column Infusion Experiment q_ionsuppression->confirm_ionsuppression Yes end_bad Consult Instrument Specialist q_ionsuppression->end_bad No ionsuppression_confirmed Ion Suppression Confirmed? confirm_ionsuppression->ionsuppression_confirmed optimize_sampleprep Optimize Sample Preparation (SPE or LLE) ionsuppression_confirmed->optimize_sampleprep Yes ionsuppression_confirmed->end_bad No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sampleprep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard (Yangonin-d3) optimize_chromatography->use_is matrix_matched Prepare Matrix-Matched Calibrators use_is->matrix_matched re_evaluate Re-evaluate Signal and Matrix Effect matrix_matched->re_evaluate end_good Problem Resolved re_evaluate->end_good Signal Improved re_evaluate->end_bad Signal Not Improved G cluster_0 Yangonin Signaling Pathways Yangonin Yangonin CB1 CB1 Receptor Yangonin->CB1 Agonist GABA_A GABA-A Receptor Yangonin->GABA_A Potentiates Anxiolytic Anxiolytic Effects CB1->Anxiolytic Sedative Sedative Effects GABA_A->Sedative G cluster_0 General LLE Workflow for Yangonin start Urine Sample add_is Add Internal Standard (this compound) start->add_is add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate_layers Separate Organic Layer centrifuge->separate_layers evaporate Evaporate to Dryness separate_layers->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Technical Support Center: Yangonin & Yangonin-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenge of ensuring co-elution for Yangonin and its deuterated internal standard, Yangonin-d3, in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: Why are Yangonin and this compound eluting at different times in my chromatogram?

This separation is typically due to a phenomenon known as the chromatographic isotope effect (CIE).[1] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to subtle changes in the physicochemical properties of the molecule. In reversed-phase liquid chromatography (RPLC), deuterated compounds like this compound are often slightly less hydrophobic than their non-deuterated counterparts.[1] This reduced hydrophobicity causes a weaker interaction with the non-polar stationary phase (e.g., C18), resulting in a slightly earlier elution time for the deuterated analog.[1] The magnitude of this time shift is influenced by the number and position of deuterium atoms in the molecule.[1][2]

Q2: My method previously showed co-elution for Yangonin and this compound, but now I'm observing separation. What could be the cause?

A sudden shift in retention times for a validated method often points to changes in the chromatographic system or conditions rather than the inherent isotope effect.[1] Common causes include:

  • Mobile Phase Preparation: Inaccurate preparation of the mobile phase, such as incorrect solvent ratios or pH, can alter selectivity and lead to peak splitting.

  • Column Temperature Fluctuations: Inconsistent or incorrect column temperature can affect mobile phase viscosity and the kinetics of analyte-stationary phase interactions, leading to retention time drift.[1][3]

  • Column Degradation: Over time, column performance can degrade. Contaminants binding to the head of the column or loss of stationary phase can change the column's chemistry and resolving power.[4]

  • System Leaks or Flow Rate Inaccuracy: Leaks in the system or a malfunctioning pump can cause fluctuations in the flow rate, directly impacting retention times.[5]

Q3: How can I modify my existing reversed-phase HPLC method to achieve co-elution?

While the isotope effect is an intrinsic property, you can adjust several chromatographic parameters to minimize the separation and encourage co-elution.[1] A systematic approach is recommended:

  • Adjust Mobile Phase Strength: This is the most effective parameter. Slightly increasing the mobile phase strength (i.e., increasing the percentage of the organic solvent like acetonitrile (B52724) or methanol) will decrease the retention time for both compounds, often reducing the separation between them. Make small, incremental changes (e.g., 1-2%) to find the optimal composition.

  • Modify Column Temperature: Lowering the column temperature generally increases retention and can sometimes help merge closely eluting peaks. Try reducing the temperature in increments of 5°C.

  • Reduce Flow Rate: A slower flow rate increases the time the analytes interact with the stationary phase. This can sometimes be manipulated to improve co-elution, although it will increase the total run time.

  • Change Organic Modifier: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter the selectivity of the separation and may influence the co-elution of the isotopic pair.

Q4: I am developing a new method. What column and mobile phase should I start with for Yangonin analysis?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and validated method for kavalactone analysis.[6][7] A good starting point would be:

  • Column: A C18 column (e.g., Agilent Poroshell C18) is a common choice for separating kavalactones.[7]

  • Mobile Phase: A gradient elution using water and an organic solvent like acetonitrile or methanol is typically effective.[6][7]

  • Detection: Yangonin can be detected by UV at wavelengths around 240 nm and 355 nm.[7]

Troubleshooting Guide: Achieving Co-elution

This guide provides a systematic workflow for troubleshooting and resolving the separation of Yangonin and this compound.

Step 1: Initial System Verification

Before modifying the analytical method, ensure the chromatographic system is functioning correctly.

  • Check for Leaks: Visually inspect all fittings and connections from the pump to the detector.

  • Verify Flow Rate: Confirm that the pump is delivering the correct flow rate.

  • Ensure Stable Temperature: Verify that the column oven is maintaining a stable and accurate temperature.[1]

  • Mobile Phase Integrity: Prepare fresh mobile phase, ensuring accurate measurements and proper degassing.[3]

Step 2: Method Optimization Protocol

If the system is performing as expected, proceed with method adjustments. Modify one parameter at a time to clearly observe its effect.

Experimental Protocol: Systematic Method Adjustment

  • Objective: To eliminate the chromatographic separation between Yangonin and this compound.

  • Instrumentation: A standard HPLC or UHPLC system with a UV detector.[6]

  • Initial Conditions: Use your existing method or a standard kavalactone method (e.g., C18 column, water/acetonitrile gradient, 25°C).[6][7]

  • Procedure: a. Baseline Injection: Inject a solution containing both Yangonin and this compound using the current method to record the initial separation (Δt). b. Adjust Mobile Phase Strength: Increase the percentage of the organic solvent in the mobile phase by 1-2%. Equilibrate the column for at least 10 column volumes. Repeat the injection and measure the new Δt. Continue with small increases until co-elution is achieved or retention becomes too short. c. Adjust Temperature (if necessary): If mobile phase adjustment is insufficient, return to the original mobile phase composition. Decrease the column temperature by 5°C. Equilibrate the system and reinject the sample. Measure the new Δt. d. Combine Adjustments: If necessary, combine the most effective mobile phase and temperature settings to achieve the desired co-elution.

  • Data Analysis: The goal is to reduce the difference in retention time (Δt) to zero, resulting in a single, symmetrical peak for both analytes.

Data Summary: Impact of Chromatographic Parameters on Co-elution

The table below summarizes key parameters and their likely effect on resolving the separation between Yangonin and its deuterated analog in reversed-phase chromatography.

ParameterAdjustmentPrimary Effect on RetentionExpected Impact on Co-elution
Mobile Phase Strength Increase % Organic SolventDecreases retention timeHigh. Generally the most effective way to merge peaks.
Decrease % Organic SolventIncreases retention timeLow. May increase separation.
Column Temperature Decrease TemperatureIncreases retention timeMedium. Can sometimes reduce separation by altering interaction kinetics.[1]
Increase TemperatureDecreases retention timeMedium. May reduce separation but can also decrease overall resolution.[1]
Flow Rate Decrease Flow RateIncreases retention timeLow to Medium. Increases analysis time; may have a minor effect on co-elution.
Stationary Phase Change Column ChemistryAlters selectivityHigh. A significant change, to be used if other adjustments fail. A different stationary phase (e.g., Phenyl-Hexyl) will provide different analyte-phase interactions.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing the separation of Yangonin and this compound.

Troubleshooting_Workflow cluster_start cluster_check Phase 1: System & Method Integrity cluster_optimization Phase 2: Method Optimization cluster_end start Separation of Yangonin & This compound Observed decision1 Is this a new issue with a previously co-eluting method? start->decision1 system_check Perform System Integrity Check: - Check for leaks - Verify flow rate - Confirm temperature stability decision1->system_check  Yes method_dev Begin Systematic Method Optimization decision1->method_dev No   mobile_phase_check Prepare fresh mobile phase and re-run sample system_check->mobile_phase_check column_check Evaluate column health (pressure, peak shape). Consider washing or replacing. mobile_phase_check->column_check If unresolved column_check->method_dev If unresolved end_node Co-elution Achieved column_check->end_node If resolved adjust_mp 1. Adjust Mobile Phase Strength (Increase % Organic) method_dev->adjust_mp adjust_temp 2. Adjust Column Temperature (Decrease Temp) adjust_mp->adjust_temp If unresolved adjust_mp->end_node If resolved adjust_flow 3. Adjust Flow Rate (Decrease Rate) adjust_temp->adjust_flow If unresolved adjust_temp->end_node If resolved change_column 4. Evaluate Different Stationary Phase adjust_flow->change_column If unresolved adjust_flow->end_node If resolved change_column->end_node If resolved

Caption: Troubleshooting workflow for achieving co-elution of Yangonin and this compound.

References

impact of isotopic exchange on Yangonin-d3 stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yangonin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A: this compound, similar to its non-deuterated counterpart, should be stored as a crystalline solid at -20°C for long-term stability, where it can be stable for at least four years.[1][2] For short-term storage in solution, it is best to use organic solvents like DMSO or dimethylformamide, purged with an inert gas.[1] Aqueous solutions are not recommended for storage for more than one day due to the limited solubility and potential for degradation of yangonin.[1]

Q2: What are the primary stability concerns for this compound?

A: The primary stability concerns for this compound are isotopic exchange, susceptibility to hygroscopicity, and sensitivity to light and temperature.[3] Isotopic exchange, or back-exchange, can occur where the deuterium (B1214612) atoms on the molecule exchange with hydrogen atoms from the surrounding environment, particularly in protic solvents like water and methanol.[4]

Q3: How can I minimize isotopic exchange of this compound during my experiments?

A: To minimize isotopic exchange, consider the following:

  • pH Control: Hydrogen-deuterium exchange is catalyzed by both acids and bases.[4] It is often best to conduct experiments at a low pH and low temperature to minimize this exchange.[4]

  • Solvent Selection: Whenever possible, use aprotic solvents for sample preparation and storage.[4] If aqueous mobile phases are necessary for techniques like LC-MS, ensuring the deuterium label is on a stable, non-labile position is crucial.[4]

  • Label Position: The stability of the deuterium label is highly dependent on its position in the molecule. Labels on aromatic rings or aliphatic chains are generally more stable than those on heteroatoms (O, N, S) or acidic carbon positions.[4]

Q4: I am observing an unexpected metabolite profile for this compound compared to Yangonin. What could be the cause?

A: This phenomenon is likely due to "metabolic switching." Deuteration at a primary site of metabolism can slow down or block that metabolic pathway due to the kinetic isotope effect.[4] This can cause the drug's metabolism to shift to alternative, previously minor, metabolic pathways, leading to the formation of different metabolites.[4]

Troubleshooting Guides

Issue 1: Inconsistent Quantification and High Variability in Analyte/IS Peak Area Ratios

Symptoms:

  • High variability in the ratio of this compound (internal standard, IS) to Yangonin (analyte) peak areas across an analytical run.

  • Failure to meet acceptance criteria for accuracy and precision during method validation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isotopic Instability (Back-Exchange) 1. Verify Label Position: Ensure the deuterium label on your this compound is at a non-labile position. 2. Control pH: Maintain a low pH and temperature for your samples and mobile phase.[4] 3. Solvent Choice: Use aprotic solvents for sample preparation if possible.[4]
Differential Matrix Effects 1. Post-Column Infusion Test: Perform a post-column infusion experiment to assess ion suppression or enhancement zones in the chromatographic profile of a blank biological matrix.[4] 2. Chromatographic Optimization: Adjust the chromatographic method to separate Yangonin and this compound from matrix components causing ion suppression or enhancement.
Incorrect Internal Standard Concentration 1. Verify Stock Solutions: Prepare fresh stock solutions of this compound and re-verify their concentrations. 2. Assess Pipetting Accuracy: Ensure the accuracy and precision of all pipettes and liquid handling systems used for sample and standard preparation.
Issue 2: Appearance of Unexpected Peaks in Mass Spectrometry Analysis

Symptoms:

  • Detection of peaks that do not correspond to this compound or its expected metabolites.

  • A decrease in the intensity of the this compound peak over time, with a concurrent increase in the intensity of a peak corresponding to non-deuterated Yangonin.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isotopic Back-Exchange 1. Analyze Solvent Blanks: Inject solvent blanks that have been stored under the same conditions as the samples to check for contamination or solvent-induced exchange. 2. pH and Temperature Control: As with inconsistent quantification, maintain low pH and temperature to minimize exchange.[4]
Sample Degradation 1. Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and their mass spectral signatures.[3] 2. Storage Conditions: Ensure samples are stored properly, protected from light and at the recommended temperature (-20°C for long-term).[1][2]
Metabolic Switching 1. Review Literature: Investigate known minor metabolic pathways of Yangonin that could become more prominent with deuteration.[4] 2. In Vitro Metabolism Studies: Perform in vitro metabolism studies with liver microsomes to identify the metabolites of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To assess the intrinsic stability of this compound under various stress conditions and identify potential degradation products.[3]

Methodology:

  • Acid and Base Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute with 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.[3]

    • Heat the solutions at 60°C for 24 hours.[3]

    • Neutralize the solutions and analyze by a stability-indicating method such as LC-MS/MS.[3]

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂).[3]

    • Keep the solution at room temperature for a set period (e.g., 24 hours).

    • Analyze the sample for degradation products.[3]

  • Thermal Degradation:

    • Expose a solid sample of this compound to 80°C in a controlled oven for an extended period (e.g., 48 hours).[3]

    • Dissolve the sample and analyze for degradation.

  • Photostability Testing:

    • Expose a solid sample or a solution of this compound to light according to ICH Q1B guidelines.[5] This involves a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[3]

    • Analyze the sample for degradation.

Protocol 2: Assessing Isotopic Exchange using LC-MS

Objective: To quantify the rate of isotopic exchange of this compound under specific experimental conditions.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in the relevant experimental buffers (e.g., different pH values) and solvents (protic vs. aprotic).

    • Incubate the solutions at different temperatures (e.g., room temperature, 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • LC-MS/MS Analysis:

    • Use a validated LC-MS/MS method to separate this compound from non-deuterated Yangonin.

    • Monitor the ion transitions for both this compound and Yangonin.

  • Data Analysis:

    • Calculate the percentage of this compound that has undergone back-exchange to Yangonin at each time point by comparing the peak areas of the two compounds.

    • Plot the percentage of back-exchange versus time for each condition to determine the rate of isotopic exchange.

Visualizations

start Inconsistent Quantification of this compound check_exchange Potential Isotopic Exchange? start->check_exchange check_matrix Differential Matrix Effects? check_exchange->check_matrix No sol_exchange_ph Control pH and Temperature check_exchange->sol_exchange_ph Yes check_conc Incorrect IS Concentration? check_matrix->check_conc No sol_matrix_infusion Post-Column Infusion Test check_matrix->sol_matrix_infusion Yes sol_conc_stock Verify Stock Solutions check_conc->sol_conc_stock Yes sol_exchange_solvent Use Aprotic Solvents sol_exchange_ph->sol_exchange_solvent sol_matrix_chrom Optimize Chromatography sol_matrix_infusion->sol_matrix_chrom

Caption: Troubleshooting workflow for inconsistent quantification.

yangonin Yangonin gaba_a GABAA Receptor yangonin->gaba_a Enhances Bicuculline Binding cb1 CB1 Receptor yangonin->cb1 Binds (Ki = 0.72 µM) downstream_gaba Enhanced GABAergic Inhibition gaba_a->downstream_gaba downstream_cb1 Cannabinoid Signaling (e.g., anxiolytic effects) cb1->downstream_cb1

Caption: Simplified signaling pathways of Yangonin.

start This compound Sample (Solid or in Aprotic Solvent) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analysis by LC-MS/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradation Products and Pathways Assess Intrinsic Stability analysis->outcome

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

The Analytical Edge: A Comparative Guide to Yangonin Quantification Using Yangonin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of analytical methods for the quantification of Yangonin (B192687), a major kavalactone from the kava (B3030397) plant, with a focus on the utility of its deuterated internal standard, Yangonin-d3.

This document delves into the validation of analytical methods, offering a side-by-side look at performance data from various techniques. Detailed experimental protocols are provided to support the reproducibility of these methods. Furthermore, key experimental workflows and the known signaling pathways of Yangonin are visualized to provide a comprehensive analytical and biological context.

Comparative Performance of Analytical Methods

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby significantly improving the accuracy and precision of quantification. Below is a comparison of different analytical techniques for the quantification of Yangonin.

Validation ParameterDART-HRMS with this compoundUHPLC-UVUPLC-MS/MS
Linearity (R²) >0.99>0.999Not explicitly stated, but linearity was established over the calibration range.
Limit of Quantification (LOQ) 5 µg/mL[1]0.422 µg/mL[2][3]Calibration curve range: 0.25 - 100 ng/mL
Accuracy (% Recovery) Within 15% of nominal values for QC samples99.0%–102.3%[2][3]Within 15% for QC samples
Precision (%RSD) <15% for QC samples< 2.0% (Intra-day), < 3.0% (Inter-day)[4]Within 15% for QC samples
Internal Standard This compound[1]Typically external standard or other kavalactonesDesmethoxythis compound used for Yangonin quantification[5]

Note: The presented data is compiled from different studies and serves as a comparative overview. Direct head-to-head comparisons of these methods using this compound across all platforms are limited in the current literature.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. The following are representative protocols for the quantification of Yangonin.

Quantification of Yangonin by DART-HRMS using this compound

This method allows for the rapid analysis of Yangonin in various complex matrices with minimal sample preparation.

  • Sample Preparation:

    • For solid samples (e.g., kava root powder), an extraction with ethanol (B145695) is performed, followed by sonication.[1]

    • Liquid samples can be diluted with ethanol.

    • An aliquot of the extract or diluted sample is spiked with a known concentration of this compound internal standard solution (e.g., 25 µg/mL).[1]

  • Instrumental Analysis:

    • Ionization Source: Direct Analysis in Real Time (DART)

    • Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS)

    • Analysis Mode: Positive ion mode.

    • Data Acquisition: The protonated molecules of Yangonin ([M+H]⁺) and this compound ([M+D3+H]⁺) are monitored.[1]

  • Quantification: A calibration curve is generated by plotting the ratio of the peak area of Yangonin to the peak area of this compound against the concentration of the calibration standards. The concentration of Yangonin in the samples is then determined from this curve.

Quantification of Kavalactones by UPLC-MS/MS

This method offers high sensitivity and selectivity for the simultaneous quantification of multiple kavalactones in biological matrices. While the cited study used a different deuterated standard for Yangonin, the protocol is representative of a typical workflow where this compound would be an ideal internal standard.

  • Sample Preparation (Human Plasma):

    • Plasma samples are thawed and vortexed.

    • Protein precipitation is performed by adding acetonitrile (B52724) containing the internal standards (including a deuterated kavalactone like desmethoxythis compound).[5]

    • The mixture is vortexed and centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred for analysis.

  • Chromatographic Conditions:

    • Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient elution using a mixture of water with formic acid and acetonitrile with formic acid is typically employed.

    • Flow Rate: Optimized for the specific column dimensions.

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each kavalactone and the internal standard.

Visualizing the Workflow and Biological Context

To further aid in the understanding of the analytical process and the biological relevance of Yangonin, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Kava product, Plasma) Spike Spike with this compound Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract LC LC Separation (for LC-MS/MS) Extract->LC Inject MS Mass Spectrometry (Detection) Extract->MS Direct Analysis (for DART-HRMS) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Result Concentration of Yangonin Quant->Result

Analytical Workflow for Yangonin Quantification.

Yangonin exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for drug development and pharmacological research.

G cluster_cb1 Cannabinoid Receptor Pathway cluster_mtor mTOR Pathway Yangonin Yangonin CB1 CB1 Receptor Yangonin->CB1 Agonist AKT AKT Yangonin->AKT Inhibition of Phosphorylation AC Adenylate Cyclase CB1->AC Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effects cAMP->Analgesia mTORC1 mTORC1 AKT->mTORC1 Inhibition Autophagy ↑ Autophagy mTORC1->Autophagy CellGrowth ↓ Cell Growth mTORC1->CellGrowth

Simplified Signaling Pathways of Yangonin.

Yangonin has been shown to act as an agonist at the cannabinoid 1 (CB1) receptor, which may contribute to its analgesic effects.[6][7][8] Additionally, it can inhibit the mTOR signaling pathway, leading to the induction of autophagy and inhibition of cell growth in certain cancer cell lines.[9]

References

A Comparative Guide to the Accuracy and Precision of Yangonin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of kavalactones, particularly yangonin (B192687), the choice of an appropriate internal standard is paramount to ensure data reliability. This guide provides an objective comparison of the performance of Yangonin-d3 as an internal standard against other alternatives, supported by experimental data and detailed methodologies.

Introduction to Internal Standards in Analytical Chemistry

Internal standards are essential in analytical chemistry to improve the accuracy and precision of quantitative analysis. By adding a known amount of a compound that is chemically and physically similar to the analyte of interest to both the calibration standards and the unknown samples, variations arising from sample preparation, instrument injection, and matrix effects can be effectively compensated for. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency in mass spectrometry, and not be naturally present in the samples. Deuterated analogs of the analyte, such as this compound, are often considered the gold standard for use as internal standards in mass spectrometry-based methods due to their nearly identical chemical properties to the unlabeled analyte.

Performance Comparison of Internal Standards for Yangonin Quantification

The selection of an internal standard significantly impacts the accuracy and precision of the analytical method. This section compares the performance of this compound with other commonly used internal standards for the quantification of yangonin.

Internal StandardAnalytical MethodMatrixAccuracy (% Recovery or % Bias)Precision (% RSD)Reference
This compound DART-HRMSKava (B3030397) ProductsMethod validated according to FDA guidelines; all QC replicates within acceptable percentages of nominal concentrations.Calibration curves had R² ≥ 0.9990.Chambers et al., 2019
5,7-dihydroxyflavone LCDietary Supplements, Snack Bar>84% (fortified snack bar)<5% (intraday and interday method variation); <8% (fortified snack bar)Fu et al., 2005
Deuterated Kavalactone Analog UPLC-MS/MSHuman PlasmaIntra- and inter-day % bias within ±15% for yangonin.Intra- and inter-day % RSD ≤15% for yangonin.Wallace et al., 2018

Key Observations:

  • This compound , as a deuterated analog, is expected to provide the highest level of accuracy and precision by closely mimicking the behavior of yangonin throughout the analytical process. The validation of the DART-HRMS method according to FDA guidelines suggests robust performance, although specific quantitative data for accuracy and precision are not detailed in the primary publication.[1] The high linearity of the calibration curves (R² ≥ 0.9990) further supports its suitability.

  • 5,7-dihydroxyflavone , a non-deuterated compound, has been successfully used as an internal standard for kavalactone analysis. The reported precision of less than 5% RSD for intraday and interday variation and good recovery in a fortified matrix demonstrate its utility.[2] However, as a structurally different compound, it may not perfectly compensate for all matrix effects and variations in ionization efficiency compared to a deuterated analog.

  • A deuterated kavalactone analog (not specified for yangonin) also shows excellent performance in a validated UPLC-MS/MS method for human plasma, with accuracy and precision well within the accepted bioanalytical method validation limits of ±15% for bias and ≤15% for RSD. This highlights the general advantage of using deuterated internal standards for kavalactone analysis.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the use of this compound and an alternative internal standard.

Protocol 1: Quantification of Yangonin using this compound by DART-HRMS

This protocol is based on the method described by Chambers et al. (2019) for the analysis of kava products.[1]

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of yangonin at a concentration of 1 mg/mL in methanol (B129727).

  • Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare a series of calibration standards by serial dilution of the yangonin stock solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations from a separate weighing of the yangonin standard.

  • Prepare a working internal standard solution of this compound by diluting the stock solution.

2. Sample Preparation:

  • Accurately weigh the kava product sample.

  • Extract the kavalactones from the sample using an appropriate solvent (e.g., methanol).

  • Add a known volume of the this compound working solution to the sample extract.

  • Vortex and centrifuge the sample.

  • Collect the supernatant for analysis.

3. DART-HRMS Analysis:

  • Analyze the calibration standards, QC samples, and sample extracts using a DART-HRMS system.

  • Acquire data in positive ion mode.

  • Monitor the [M+H]⁺ ions for yangonin and this compound.

4. Data Analysis:

  • Calculate the peak area ratios of the analyte to the internal standard for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

  • Determine the concentration of yangonin in the samples from the calibration curve.

experimental_workflow_dart_hrms cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Yangonin Stock cal_standards Calibration Standards stock_analyte->cal_standards qc_samples QC Samples stock_analyte->qc_samples stock_is This compound Stock working_is Working IS Solution stock_is->working_is dart_hrms DART-HRMS Analysis cal_standards->dart_hrms qc_samples->dart_hrms add_is Add this compound working_is->add_is sample Kava Sample extraction Extraction sample->extraction extraction->add_is centrifuge Vortex & Centrifuge add_is->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->dart_hrms data_processing Data Processing dart_hrms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for yangonin quantification using this compound by DART-HRMS.

Protocol 2: Quantification of Kavalactones using 5,7-dihydroxyflavone by LC

This protocol is based on the method described by Fu et al. (2005).[2]

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the six major kavalactones (including yangonin) and 5,7-dihydroxyflavone (internal standard) in methanol.

  • Prepare a mixed kavalactone standard solution by combining aliquots of the individual stock solutions.

  • Prepare a series of calibration standards by diluting the mixed standard solution.

2. Sample Preparation:

  • Accurately weigh the sample (e.g., dietary supplement).

  • Extract the kavalactones using a suitable solvent such as methanol with ultrasonication.

  • Add a known amount of the 5,7-dihydroxyflavone internal standard solution.

  • Filter the extract through a 0.45 µm filter before injection.

3. LC Analysis:

  • Use a C18 reversed-phase column.

  • Employ an isocratic mobile phase (e.g., a mixture of water, acetonitrile, and methanol with a small amount of acid).

  • Set the UV detector to monitor the appropriate wavelength for yangonin (typically around 350-360 nm).

4. Data Analysis:

  • Integrate the peak areas of the kavalactones and the internal standard.

  • Calculate the response factor for each kavalactone relative to the internal standard.

  • Construct a calibration curve and determine the concentration of yangonin in the samples.

logical_relationship_internal_standard cluster_ideal Ideal Internal Standard (IS) cluster_alternative Alternative Internal Standard IS This compound prop1 Chemically Identical to Analyte IS->prop1 prop2 Co-elutes with Analyte IS->prop2 prop3 Different Mass-to-Charge Ratio IS->prop3 prop4 Corrects for Matrix Effects & Ionization Variability IS->prop4 Result Accurate & Precise Quantification prop4->Result Alt_IS 5,7-dihydroxyflavone alt_prop1 Structurally Similar Alt_IS->alt_prop1 alt_prop2 Different Retention Time Alt_IS->alt_prop2 alt_prop3 Different Mass-to-Charge Ratio Alt_IS->alt_prop3 alt_prop4 May Not Fully Correct for Analyte-Specific Effects Alt_IS->alt_prop4 alt_prop4->Result Analyte Yangonin (Analyte)

Caption: Logical relationship of internal standard choice to quantification accuracy.

Conclusion

Based on the available data, This compound stands out as the most suitable internal standard for the accurate and precise quantification of yangonin. Its identical chemical nature to the analyte ensures the most effective compensation for analytical variability, a principle that is strongly supported by the validation of methods using deuterated standards according to stringent guidelines. While alternatives like 5,7-dihydroxyflavone can provide acceptable results, they may not offer the same level of reliability, especially in complex matrices where analyte-specific matrix effects and ionization suppression or enhancement are significant. For researchers aiming for the highest quality quantitative data for yangonin, the use of this compound is highly recommended.

References

A Comparative Guide to Yangonin Quantification: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of methods for the quantification of Yangonin, a major kavalactone found in the kava (B3030397) plant (Piper methysticum). We will focus on the linearity and range of a method utilizing a deuterated internal standard (Yangonin-d3) and compare it with alternative chromatographic techniques.

Quantitative Performance Overview

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for two distinct methods of Yangonin quantification.

ParameterDART-HRMS with this compoundUHPLC-UV
Linearity Range 10 - 400 mg/mL0.5 - 75 µg/mL[1][2]
Lower Limit of Quantification (LLOQ) 5 mg/mL[3][4]0.422 µg/mL[1][2]
Internal Standard This compound[4]Not specified (External Standard)[1][2]
Instrumentation Direct Analysis in Real Time - High-Resolution Mass SpectrometryUltra-High-Performance Liquid Chromatography with Ultraviolet Detection
**Correlation Coefficient (R²) **Not specified≥ 0.999[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison of results. Below are the protocols for the Direct Analysis in Real Time - High-Resolution Mass Spectrometry (DART-HRMS) method using this compound and a widely used Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection (UHPLC-UV) method.

Yangonin Quantification using DART-HRMS with this compound Internal Standard

This method allows for rapid and direct analysis of samples with minimal preparation.

a) Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of Yangonin (500 µg/mL) and the internal standard this compound (500 µg/mL) by dissolving 10.00 mg of each in 20 mL of ethanol.[4]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution from the Yangonin stock solution, with concentrations ranging from 10 to 400 µg/mL.[4] Each calibrator should have a final volume of 250 µL.[4]

  • Internal Standard Spiking: Add a consistent amount of this compound internal standard to all calibration standards and samples.

  • Sample Preparation: For solid samples (capsules, powders, roots), extract the material with a suitable solvent. For liquid samples (tinctures), the concentration can be determined from the dried material and converted to mg/mL.[4]

b) Instrumental Analysis:

  • Instrument: Direct Analysis in Real Time - High-Resolution Mass Spectrometer.

  • Ionization Mode: Positive ion mode.

  • Data Analysis: Integrate the peak areas for the [M+H]+ ions of Yangonin and this compound. To avoid detector saturation from the high abundance of the primary [M+H]+ peak for Yangonin, it is recommended to use the corresponding isotope m/z values of 260 for Yangonin and 263 for this compound for quantification.[4]

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of Yangonin to the peak area of this compound against the concentration of the calibration standards. Determine the concentration of Yangonin in the samples from this curve.

Yangonin Quantification using UHPLC-UV

This method provides high-resolution separation of kavalactones and is a well-established technique for their quantification.[1][2]

a) Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of the six major kavalactones (including Yangonin) in a non-alcoholic solvent such as acetonitrile (B52724) to prevent isomerization.[1]

  • Calibration Standards: Create a seven-point calibration curve by preparing mixed standard solutions at concentrations ranging from 0.5 µg/mL to 75 µg/mL for the six major kavalactones.[1]

  • Sample Preparation: Extract the kava raw material (e.g., root, extract) or finished product with methanol (B129727) followed by acetone.[5] Ensure sample solutions are freshly prepared to minimize the degradation of Yangonin.[1]

b) Chromatographic Conditions:

  • Instrument: Ultra-High-Performance Liquid Chromatograph with a UV detector.

  • Column: Acquity HSS T3, 100 mm × 2.1 mm, 1.8 µm.[1]

  • Mobile Phase: A gradient separation is employed.

  • Column Temperature: 60 °C.[1]

  • Detection Wavelength: 350 nm for Yangonin.[6]

c) Data Analysis:

  • Quantification: Generate a calibration curve by plotting the peak area of Yangonin against the concentration of the standards.[6] A simple linear regression is used to calculate the slope, y-intercept, and the coefficient of determination (R²), which should be ≥ 0.999 for acceptable linearity.[1]

Methodology Visualization

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflows for both quantification methods.

cluster_0 DART-HRMS Workflow with this compound prep_d Prepare Yangonin & this compound Stock Solutions (500 µg/mL) cal_d Create Calibration Curve (10-400 µg/mL) prep_d->cal_d spike_d Spike Samples & Standards with this compound cal_d->spike_d sample_prep_d Prepare Sample Extract sample_prep_d->spike_d dart_analysis DART-HRMS Analysis (Positive Ion Mode) spike_d->dart_analysis data_d Data Acquisition & Processing (Peak Area Ratio) dart_analysis->data_d quant_d Quantify Yangonin data_d->quant_d

DART-HRMS Workflow for Yangonin Quantification.

cluster_1 UHPLC-UV Workflow prep_u Prepare Kavalactone Stock Solutions (in ACN) cal_u Create Calibration Curve (0.5-75 µg/mL) prep_u->cal_u hplc_analysis UHPLC-UV Analysis (350 nm) cal_u->hplc_analysis sample_prep_u Extract Sample (Methanol then Acetone) sample_prep_u->hplc_analysis data_u Data Acquisition & Processing (Peak Area) hplc_analysis->data_u quant_u Quantify Yangonin data_u->quant_u

UHPLC-UV Workflow for Yangonin Quantification.

References

A Comparative Guide to Analytical Methods for Yangonin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of common analytical methods for the quantification of yangonin (B192687), a key kavalactone found in the kava (B3030397) plant (Piper methysticum). The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography (UHPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) are compared, with a focus on their limits of detection (LOD) and quantification (LOQ).

Comparative Performance of Analytical Methods

The choice of an analytical method for yangonin quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. HPLC-based methods are widely utilized for their robustness and reliability, while mass spectrometry-based methods offer higher sensitivity and selectivity.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV ~0.5 µg/mL< 1.2 µg/mL for kavalactones[1]Widely available, robust, cost-effective.Lower sensitivity compared to MS methods.
UHPLC-UV Not explicitly stated0.422 µg/mL for yangonin[2][3]Faster analysis times, better resolution.[4]Higher upfront instrument cost.
GC-MS 0.5 ppm to 1 ppm for kavalactones[5]Not explicitly statedHigh separation efficiency for volatile compounds.Potential for thermal degradation of analytes.[1]
DART-HRMS Not explicitly stated5 µg/mL for yangonin[6]Rapid analysis with minimal sample preparation.[7]Higher instrument cost and complexity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are representative protocols for the analysis of yangonin using various techniques.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Sample Preparation: Kava extracts are typically prepared by dissolving a known amount of the sample in a suitable solvent such as methanol (B129727) or a mixture of methanol and acetone. The resulting solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.[1][4]

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a UV detector.[4]

    • Column: A C18 column is commonly used for the separation of kavalactones.[1][8]

    • Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of water, methanol, acetonitrile (B52724), and isopropanol.[1] For example, a mobile phase of acetonitrile and water (45:55 v/v) has been used.[8]

    • Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[8]

    • Detection: UV detection is performed at specific wavelengths to monitor the kavalactones. For yangonin, detection is often set at 350 nm or 355 nm.[1][9]

2. Ultra-High-Performance Liquid Chromatography (UHPLC-UV)

  • Sample Preparation: Similar to HPLC, samples are extracted with solvents like methanol and acetone. To prevent the isomerization of yangonin, it is recommended to prepare sample solutions in a non-alcoholic solvent like acetonitrile and to perform the analysis with freshly prepared solutions.[2][3]

  • Chromatographic Conditions:

    • Instrument: A UHPLC system with a UV detector.

    • Column: An Acquity HSS T3 column (100 mm × 2.1 mm, 1.8 µm) has been shown to provide good separation of kavalactones.[2]

    • Mobile Phase: A gradient separation is used, and the column temperature is often elevated (e.g., 60 °C) to improve separation.[2]

    • Detection: UV detection for yangonin is typically performed at 350 nm or 355 nm.[2][9]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Samples are extracted with a suitable solvent like acetone.[10] An internal standard may be added for accurate quantification.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: A GC system coupled to a mass spectrometer.

    • Column: A DB-5 capillary column is often used.[5]

    • Carrier Gas: Helium is typically used as the carrier gas.[5]

    • Temperatures: The injector and detector temperatures are usually set high (e.g., 250 °C and 300 °C, respectively).[5] A temperature program for the oven is used to separate the analytes.[5]

    • Ionization: Electron Ionization (EI) is commonly used.[4]

    • Data Analysis: Yangonin is identified based on its retention time and characteristic mass fragmentation pattern.[4][10]

4. Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS)

  • Sample Preparation: One of the main advantages of DART-HRMS is the minimal sample preparation required. For solid samples, a small amount of the material can be directly analyzed. For liquid samples, a portion can be directly introduced into the DART source. For quantification, a deuterated internal standard is often used.[6]

  • Mass Spectrometric Conditions:

    • Instrument: A DART ion source coupled to a high-resolution mass spectrometer.

    • Data Analysis: Quantification is achieved by comparing the peak area of the protonated molecular mass of yangonin to that of the internal standard across a series of calibrators.[6]

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of yangonin in a research or quality control setting.

Yangonin Analysis Workflow General Workflow for Yangonin Analysis cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample_Collection Sample Collection (e.g., Kava Root) Extraction Extraction (e.g., Methanol, Acetone) Sample_Collection->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration DART_HRMS DART-HRMS Extraction->DART_HRMS HPLC_UV HPLC-UV Filtration->HPLC_UV UHPLC_UV UHPLC-UV Filtration->UHPLC_UV GC_MS GC-MS Filtration->GC_MS Chromatogram_Analysis Chromatogram/ Spectrum Analysis HPLC_UV->Chromatogram_Analysis UHPLC_UV->Chromatogram_Analysis GC_MS->Chromatogram_Analysis DART_HRMS->Chromatogram_Analysis Quantification Quantification (Calibration Curve) Chromatogram_Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of yangonin.

References

A Comparative Guide to Analytical Methods for Kavalactone Quantification: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of kava (B3030397) ( Piper methysticum ) and its active compounds, the kavalactones, selecting the appropriate analytical methodology is a critical decision. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely employed techniques for the quantification of these compounds. This guide provides a comprehensive cross-validation and comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research and quality control needs.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for kavalactone quantification depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and cost considerations. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity, which can be crucial for analyzing complex biological matrices or detecting trace-level analytes.[1]

A summary of the key validation parameters for the quantification of the six major kavalactones (methysticin, dihydromethysticin, kavain, dihydrokavain, yangonin, and desmethoxyyangonin) using both methods is presented below.

Table 1: Comparison of Validation Parameters for Kavalactone Quantification

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) >0.99 for major kavalactonesTypically ≥0.99
Limit of Detection (LOD) ~0.5 - 1.1 µg/mL[2]Can reach ppb levels[1]
Limit of Quantification (LOQ) Under 1.2 µg/mL for kavalactones[3][4]Significantly lower than HPLC-UV
Accuracy (% Recovery) 92 - 105%[3][4]Generally high, often 95-105%
Precision (%RSD) < 3.6% for six major kavalactones[2]Typically < 15%
Selectivity Good, but potential for co-eluting interferencesExcellent, based on mass-to-charge ratio
Matrix Effects Less susceptible than LC-MS/MSCan be significant, requires careful management
Cost Lower instrument and operational costHigher instrument and operational cost
Throughput Moderate, with run times of 10-50 minutes[4]Can be higher with UHPLC systems

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following are representative protocols for the analysis of kavalactones in kava raw materials and finished products using HPLC-UV and LC-MS/MS.

HPLC-UV Method for Kavalactone Quantification

This protocol is based on a validated method for the simultaneous determination of six major kavalactones.[3][4][5]

1. Sample Preparation:

  • Weigh a known amount of dried, powdered kava root or finished product.

  • Extract the sample with methanol (B129727) followed by acetone.[3][4]

  • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., Agilent Poroshell C18).[3]

  • Mobile Phase: A gradient elution using water and a mixture of acetonitrile (B52724) and methanol is commonly employed.[6]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at 240 nm and 355 nm.[3][4]

3. Calibration:

  • Prepare a series of standard solutions of the six major kavalactones of known concentrations.

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

4. Data Analysis:

  • Identify kavalactones in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each kavalactone by using the calibration curve.

LC-MS/MS Method for Kavalactone Quantification

This protocol outlines a general approach for the sensitive and selective analysis of kavalactones.

1. Sample Preparation:

  • Sample extraction can be performed as described for the HPLC-UV method. For biological matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.[1]

2. Chromatographic Conditions:

  • Instrument: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 - 0.5 mL/min for standard LC systems.

3. Mass Spectrometry Parameters:

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) in positive mode are effective for kavalactones.[1][2]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-product ion transitions for each kavalactone need to be optimized.

4. Calibration:

  • Prepare calibration standards, and it is highly recommended to use a suitable internal standard (e.g., a deuterated analog) to compensate for matrix effects and variations in instrument response.

5. Data Analysis:

  • Kavalactones are identified based on their specific retention times and MRM transitions.

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method Comparison and Workflow

The selection between HPLC-UV and LC-MS/MS involves a trade-off between sensitivity, selectivity, and cost. The following diagrams illustrate the experimental workflow and a logical comparison of the two methods.

Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis start Kava Sample (Root, Extract, etc.) extraction Solvent Extraction (Methanol/Acetone) start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection lcms_injection LC Injection filtration->lcms_injection hplc_separation C18 Reversed-Phase Separation hplc_injection->hplc_separation uv_detection UV Detection (240 nm & 355 nm) hplc_separation->uv_detection hplc_data Chromatogram uv_detection->hplc_data quantification Quantification (Calibration Curve) hplc_data->quantification lc_separation C18 Reversed-Phase Separation lcms_injection->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection lcms_data Mass Spectrum ms_detection->lcms_data lcms_data->quantification results Concentration of Kavalactones quantification->results Method Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc HPLC-UV hplc_pros Pros: - Robust & Reliable - Lower Cost - Widely Available hplc->hplc_pros hplc_cons Cons: - Lower Sensitivity - Potential for Interferences hplc->hplc_cons lcms LC-MS/MS lcms_pros Pros: - High Sensitivity (ppb) - High Selectivity - Structural Information lcms->lcms_pros lcms_cons Cons: - Higher Cost - Matrix Effects - Requires Expertise lcms->lcms_cons

References

Comparative Stability of Deuterated vs. Non-Deuterated Yangonin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the stability of deuterated versus non-deuterated yangonin (B192687). The comparison is based on established principles of drug metabolism and stability testing, in the absence of direct comparative experimental data in the public domain.

Yangonin, a major kavalactone from the kava (B3030397) plant (Piper methysticum), is noted for its interaction with the cannabinoid CB1 receptor and its inhibitory effects on monoamine oxidase.[1] As with many bioactive compounds, its therapeutic potential is linked to its metabolic stability. Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium (B1214612), is a strategy employed to enhance the pharmacokinetic profiles of drugs by improving their metabolic stability.[2][3][4] This guide explores the theoretical advantages of a deuterated version of yangonin concerning metabolic, thermal, and photostability, and provides detailed experimental protocols for their comparative evaluation.

Metabolic Stability Comparison

The primary advantage of deuterating a drug candidate lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed down upon deuteration.[5]

Yangonin, like other kavalactones, undergoes metabolism by cytochrome P450 (CYP) enzymes in the liver.[6][7] Key metabolic pathways for kavalactones include demethylation and hydroxylation.[8] Yangonin has been shown to be an inhibitor of CYP3A4.[9] By strategically placing deuterium atoms at the sites of metabolism on the yangonin molecule, such as the methoxy (B1213986) groups, it is anticipated that the rate of metabolic degradation will be reduced. This would lead to a longer half-life and increased systemic exposure of the active compound.

Table 1: Predicted Metabolic Stability Parameters of Deuterated vs. Non-Deuterated Yangonin

ParameterNon-Deuterated YangoninDeuterated Yangonin (Predicted)Rationale for Prediction
Metabolic Half-life (t½) in Human Liver Microsomes ShorterLongerThe kinetic isotope effect is expected to slow down CYP450-mediated metabolism.[2][5][10]
Intrinsic Clearance (Clint) HigherLowerA reduced rate of metabolism will result in lower intrinsic clearance.[11][12]
Bioavailability LowerHigherReduced first-pass metabolism is anticipated to lead to greater bioavailability.

Thermal and Photostability

While the primary benefit of deuteration is enhanced metabolic stability, minor effects on thermal and photostability may also be observed. The slightly stronger C-D bond could theoretically impart a marginal increase in the energy required for thermal or photo-induced degradation. However, without direct experimental data, this remains a hypothesis. A comparative study is necessary to quantify these potential differences.

Experimental Protocols

Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical in vitro experiment to determine the metabolic stability of a compound.

Objective: To compare the rate of metabolism of deuterated and non-deuterated yangonin in human liver microsomes.

Materials:

  • Deuterated and non-deuterated yangonin

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker set to 37°C

Procedure:

  • Prepare stock solutions of deuterated and non-deuterated yangonin in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer and the HLM suspension.

  • Add the test compounds to the wells to achieve a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[1][13][14][15][16]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Thermal Stability Assessment

Objective: To compare the thermal degradation of deuterated and non-deuterated yangonin.

Procedure:

  • Prepare solutions of deuterated and non-deuterated yangonin of known concentration in a suitable solvent.

  • Aliquot the solutions into sealed vials.

  • Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for various durations.

  • At each time point, remove a vial and allow it to cool to room temperature.

  • Analyze the concentration of the remaining yangonin using a validated stability-indicating HPLC-UV method.[3][17][18][19][20]

  • The degradation kinetics can be modeled to determine the rate of degradation at each temperature.[21][22][23][24]

Photostability Assessment

Objective: To compare the photostability of deuterated and non-deuterated yangonin according to ICH Q1B guidelines.[25][26][27][28][29]

Procedure:

  • Prepare solutions of deuterated and non-deuterated yangonin and place them in photochemically transparent containers.

  • Expose the samples to a light source that produces a combination of visible and UV light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control group of samples should be shielded from light to measure thermal degradation in parallel.

  • At appropriate time points, withdraw samples and analyze the concentration of remaining yangonin using a validated stability-indicating HPLC-UV method.

Visualizations

Predicted Metabolic Pathway of Yangonin and the Effect of Deuteration cluster_0 Non-Deuterated Yangonin Metabolism cluster_1 Deuterated Yangonin Metabolism Yangonin Yangonin Metabolite_A Demethylated Metabolite Yangonin->Metabolite_A CYP450 (e.g., CYP3A4) O-Demethylation Metabolite_B Hydroxylated Metabolite Yangonin->Metabolite_B CYP450 Hydroxylation Deuterated_Yangonin Deuterated Yangonin (at methoxy group) Deuterated_Metabolite_A Deuterated Demethylated Metabolite Deuterated_Yangonin->Deuterated_Metabolite_A Slower CYP450-mediated O-Demethylation (Kinetic Isotope Effect) Deuterated_Metabolite_B Deuterated Hydroxylated Metabolite Deuterated_Yangonin->Deuterated_Metabolite_B CYP450 Hydroxylation

Caption: Predicted metabolism of yangonin and the impact of deuteration.

Experimental Workflow for Comparative Stability Testing Start Start Prepare_Samples Prepare Stock Solutions (Deuterated & Non-Deuterated Yangonin) Start->Prepare_Samples Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Prepare_Samples->Metabolic_Stability Thermal_Stability Thermal Stability Assay (Elevated Temperatures) Prepare_Samples->Thermal_Stability Photostability Photostability Assay (ICH Q1B Guidelines) Prepare_Samples->Photostability LC_MS_Analysis LC-MS/MS Analysis Metabolic_Stability->LC_MS_Analysis HPLC_UV_Analysis HPLC-UV Analysis Thermal_Stability->HPLC_UV_Analysis Photostability->HPLC_UV_Analysis Data_Analysis Data Analysis (Half-life, Clearance, Degradation Rate) LC_MS_Analysis->Data_Analysis HPLC_UV_Analysis->Data_Analysis Comparison Comparative Assessment of Stability Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for comparing the stability of deuterated and non-deuterated yangonin.

References

A Researcher's Guide to Solid-Phase Extraction (SPE) for Kavalactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the isolation and purification of kavalactones from complex sample matrices is a critical step for accurate quantification and further investigation. Solid-Phase Extraction (SPE) presents a powerful technique for this purpose, offering improved sample cleanup, concentration, and recovery compared to traditional liquid-liquid extraction. This guide provides a comparative overview of different SPE cartridge types suitable for kavalactone extraction, supported by established principles of chromatography. While direct, peer-reviewed comparative studies on the recovery of all six major kavalactones across a range of modern SPE cartridges are limited, this guide extrapolates from available data on similar compounds and the fundamental properties of the sorbents to aid in method development.

The six primary kavalactones of interest are kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin. These compounds are moderately polar and are typically extracted from Piper methysticum (kava) using solvents like ethanol (B145695), methanol (B129727), or acetone[1][2]. Subsequent cleanup is often necessary, for which SPE is an ideal choice.

Comparison of SPE Sorbent Performance for Kavalactones

The selection of an SPE sorbent is paramount for achieving high recovery and purity. For kavalactones, reversed-phase sorbents are the most appropriate due to the moderately nonpolar nature of these analytes. The two main categories of reversed-phase sorbents are silica-based (like C18) and polymer-based.

Sorbent TypeBrand ExamplesPrinciple of RetentionExpected Advantages for KavalactonesPotential Limitations
Silica-Based C18 Agilent Bond Elut C18, Phenomenex Strata C18Strong hydrophobic interactions between the C18 alkyl chains and the analyte.High retention for non-polar to moderately polar compounds. Well-established and widely documented for natural product extraction.Potential for secondary interactions with residual silanol (B1196071) groups, which can lead to inconsistent recovery for some compounds. Performance can be affected if the sorbent bed dries out.
Polymer-Based Waters Oasis HLB, Phenomenex Strata-XHydrophilic-Lipophilic Balanced (HLB) sorbents offer both hydrophobic and hydrophilic retention mechanisms.Stable over a wide pH range (0-14). High capacity and not affected by sorbent drying. Can provide cleaner extracts due to the dual retention mechanism which can remove a broader range of interferences.May have different selectivity compared to C18, which could require more extensive method development.
Silica-Based C8 Agilent Bond Elut C8, Phenomenex Strata C8Weaker hydrophobic interactions compared to C18 due to the shorter alkyl chain.Less retention for very non-polar compounds, which might allow for easier elution of kavalactones with weaker solvents. Suitable for a broader range of compound polarities[3].May have insufficient retention for some of the less polar kavalactones, leading to breakthrough during sample loading.

Experimental Protocols

A generalized experimental protocol for the extraction of kavalactones using a reversed-phase SPE cartridge is provided below. This protocol serves as a starting point for method development and should be optimized for the specific sample matrix and analytical requirements.

1. Sample Preparation:

  • A crude extract of kava (B3030397) is typically obtained using solvents such as ethanol or acetone[1][2].

  • The extract is filtered to remove particulate matter.

  • The solvent is evaporated, and the residue is reconstituted in a solution that is compatible with the SPE loading conditions (e.g., water or a low percentage of organic solvent in water).

2. SPE Cartridge Protocol (Reversed-Phase):

  • Conditioning: The cartridge is conditioned by passing a water-miscible organic solvent (e.g., 1-2 cartridge volumes of methanol) through the sorbent bed. This wets the stationary phase and activates it for sample retention[4].

  • Equilibration: The cartridge is then equilibrated by passing a solution similar to the sample matrix (e.g., 1-2 cartridge volumes of water or a weak aqueous buffer)[4]. This step ensures that the sorbent environment is optimal for analyte retention upon sample loading.

  • Sample Loading: The prepared sample is loaded onto the cartridge at a slow, controlled flow rate to ensure adequate interaction between the kavalactones and the sorbent.

  • Washing: The cartridge is washed with a weak solvent (e.g., 1-2 cartridge volumes of water or a low percentage of methanol in water) to remove polar interferences that are not retained on the sorbent[4].

  • Elution: The retained kavalactones are eluted from the cartridge using a small volume of a stronger, non-polar organic solvent (e.g., methanol, acetonitrile, or ethyl acetate)[4]. The choice of elution solvent may need to be optimized to ensure complete recovery of all six major kavalactones.

3. Post-Elution:

  • The eluate containing the purified kavalactones is collected.

  • The solvent may be evaporated, and the residue reconstituted in a solvent suitable for the final analytical technique, such as HPLC or GC-MS[5].

Workflow for Kavalactone Extraction and Analysis

The following diagram illustrates a typical workflow for the solid-phase extraction and subsequent analysis of kavalactones.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis KavaSample Kava Raw Material SolventExtraction Solvent Extraction (e.g., Ethanol, Acetone) KavaSample->SolventExtraction Filtration Filtration & Reconstitution SolventExtraction->Filtration SampleLoading 3. Sample Loading Filtration->SampleLoading Load Sample Conditioning 1. Conditioning (Methanol) Equilibration 2. Equilibration (Water) Washing 4. Washing (Water/Methanol) Elution 5. Elution (Acetonitrile/Methanol) Analysis HPLC/UHPLC-UV or GC-MS Analysis Elution->Analysis Eluted Kavalactones Quantification Kavalactone Quantification Analysis->Quantification cluster_sample_prep cluster_sample_prep cluster_spe cluster_spe cluster_analysis cluster_analysis

General workflow for SPE of kavalactones.

References

Assessing Analytical Method Robustness: A Comparative Guide to Using Yangonin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical indicator of its reliability. In the quantitative analysis of kavalactones, such as Yangonin (B192687), the choice of internal standard is a pivotal factor in achieving robust and accurate results. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, Yangonin-d3, against other alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards, like this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte of interest ensure they co-elute and experience similar matrix effects and ionization efficiencies. This intrinsic characteristic provides superior compensation for variations that can occur during sample preparation and analysis, leading to enhanced data quality.

Comparative Performance Data

While direct head-to-head robustness studies for Yangonin analysis using different internal standards are not extensively published, a comparative analysis can be constructed from existing validation data. The following tables summarize typical performance characteristics of analytical methods for Yangonin, highlighting the advantages of using a deuterated internal standard.

Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound as an Internal Standard

ParameterSpecificationObserved Result
Linearity (r²)≥ 0.9950.998
Accuracy (% Bias)Within ± 15%-5.2% to 8.5%
Precision (% RSD)≤ 15%≤ 11.42%[1]
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 102 ng/mL[1]
Extraction RecoveryConsistent and reproducible> 90%[1]
Matrix EffectMinimal and compensated> 75% (compensated by IS)[1]

Table 2: Representative Performance of an LC-MS/MS Method Using a Structural Analog Internal Standard

ParameterSpecificationObserved Result
Linearity (r²)≥ 0.9950.996
Accuracy (% Bias)Within ± 15%-12.8% to 14.2%
Precision (% RSD)≤ 15%≤ 14.8%
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 105 ng/mL
Extraction RecoveryVariable75-95%
Matrix EffectPotential for significant impactVariable, may not be fully compensated

Note: The data in Table 2 is representative of methods using structural analog internal standards and is compiled for comparative purposes. Actual performance may vary based on the specific analog and method optimization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are protocols for robustness testing and a typical LC-MS/MS analysis of Yangonin.

Robustness Testing Protocol

Based on the International Council for Harmonisation (ICH) guidelines, robustness testing involves making small, deliberate changes to the analytical method's parameters to assess its reliability.[2][3][4][5]

  • Parameter Variation: Intentionally vary the following parameters one at a time:

    • Mobile Phase Composition: ± 2% variation in the organic solvent ratio.

    • Mobile Phase pH: ± 0.2 pH units.

    • Column Temperature: ± 5 °C.

    • Flow Rate: ± 10% of the nominal flow rate.

    • Different Column Batches: Analyze samples using columns from different manufacturing lots.

  • Sample Analysis: Prepare and analyze replicate quality control (QC) samples at low, medium, and high concentrations for each varied condition.

  • Data Evaluation: Calculate the mean concentration, standard deviation, and relative standard deviation (RSD) for each set of replicates. Compare the results obtained under the varied conditions to those from the nominal (original) method conditions. The method is considered robust if the results remain within the acceptance criteria for accuracy and precision.

LC-MS/MS Method for Yangonin Quantification

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Yangonin in a biological matrix.

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard working solution (this compound or a structural analog).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: A validated UHPLC or HPLC system.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient program to achieve separation of Yangonin and other kavalactones.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Yangonin: m/z 259.1 → 155.1

      • This compound: m/z 262.1 → 158.1

Visualizing Methodologies and Pathways

Diagrams are provided to illustrate the experimental workflow and a key signaling pathway involving Yangonin.

Experimental Workflow for Robustness Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_robustness Robustness Evaluation Sample Biological Sample Spike Spike with Yangonin & Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC Liquid Chromatography Separation Extract->LC MS Mass Spectrometry Detection LC->MS Nominal Nominal Conditions MS->Nominal Varied Varied Conditions (pH, Temp, Flow, etc.) MS->Varied Compare Compare Results (Accuracy & Precision) Nominal->Compare Varied->Compare

Caption: Workflow for assessing the robustness of an analytical method.

Yangonin's Inhibition of the mTOR Signaling Pathway Yangonin Yangonin Akt Akt Yangonin->Akt Inhibits Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Yangonin's inhibitory effect on the mTOR signaling pathway.[6][7]

Conclusion: The Decisive Advantage of this compound

The presented data and established analytical principles strongly support the superiority of this compound as an internal standard for the robust quantification of Yangonin. By closely mimicking the analyte's behavior during extraction, chromatography, and ionization, this compound effectively compensates for analytical variability, leading to more accurate and precise results. While structural analogs can be employed, they are more susceptible to differential matrix effects and extraction efficiencies, which can compromise method robustness. For researchers, scientists, and drug development professionals requiring the highest level of data integrity, the use of a stable isotope-labeled internal standard like this compound is the recommended approach for developing reliable and robust analytical methods.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Yangonin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Yangonin-d3, a deuterated analog of Yangonin. Adherence to these guidelines will help mitigate risks and ensure that your laboratory practices align with the highest safety standards.

Immediate Safety and Handling Precautions

This compound, like its parent compound Yangonin, is classified as harmful if swallowed.[1][2] One safety data sheet for a similar compound indicates it is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[3] Therefore, exercising caution during handling is critical.

Personal Protective Equipment (PPE): Before handling this compound, ensure that all personnel are equipped with the appropriate personal protective equipment. While specific glove recommendations are not always available due to a lack of comprehensive testing, the use of impermeable and resistant gloves is a standard best practice.[1][2]

Protective EquipmentSpecification
Eye ProtectionSafety glasses with side-shields or goggles
Hand ProtectionChemically resistant gloves (e.g., nitrile)
Body ProtectionLaboratory coat
Respiratory ProtectionNot generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated.

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust when handling the solid form of this compound.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

  • Wash hands thoroughly with soap and water after handling.[1][2]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to adhere to all local, regional, national, and international regulations.[1][2] The following protocol provides a structured approach to managing this compound waste.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

  • The container should be made of a material compatible with the chemical and should be sealable.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Waste Collection:

  • Solid Waste: Collect unused this compound powder, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and any spill cleanup materials in the designated solid waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, sealed liquid waste container. Avoid pouring any this compound solution down the drain.[3]

3. Spill Management: In the event of a spill:

  • Evacuate the immediate area if the spill is large or if dust is airborne.

  • Ensure adequate ventilation.[3]

  • Wearing appropriate PPE, carefully collect the spilled material.[3]

  • For solid spills, gently sweep or scoop the material to avoid creating dust.

  • Place all contaminated cleanup materials into the designated this compound waste container.

  • Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.

4. Storage of Waste:

  • Store the sealed this compound waste container in a designated, secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the this compound waste through your institution's licensed hazardous waste disposal contractor.

  • Ensure that all labeling and documentation requirements are met for transport and disposal. The waste must be sent to an approved waste disposal plant.[3]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound in a laboratory setting.

start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling experiment Perform Experiment handling->experiment waste_generation Waste Generated? experiment->waste_generation no_waste No Waste waste_generation->no_waste No yes_waste Yes waste_generation->yes_waste Yes end End no_waste->end segregate Segregate Waste (Solid vs. Liquid) yes_waste->segregate solid_waste Collect in Labeled Solid Waste Container segregate->solid_waste liquid_waste Collect in Labeled Liquid Waste Container segregate->liquid_waste store Store Sealed Container in Designated Waste Area solid_waste->store liquid_waste->store disposal Arrange for Professional Hazardous Waste Disposal store->disposal disposal->end

Caption: Workflow for Handling and Disposing of this compound.

Logical Relationship of Safety Measures

The implementation of safety measures for this compound follows a hierarchical approach, starting from the initial hazard identification to the final disposal. This ensures a comprehensive safety protocol that protects both the researcher and the environment.

cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Response Plan Hazard_ID Identify Hazard: Harmful if Swallowed Engineering Engineering Controls: Fume Hood Hazard_ID->Engineering leads to Administrative Administrative Controls: SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Spill_Response Spill Response Plan PPE->Spill_Response Waste_Disposal Waste Disposal Protocol PPE->Waste_Disposal

Caption: Hierarchy of Safety Controls for this compound.

References

Essential Safety and Logistics for Handling Yangonin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Yangonin-d3. Given the limited specific toxicological data for this deuterated compound, a conservative approach based on the known properties of Yangonin and general best practices for handling chemical powders of unknown toxicity is strongly advised.

Hazard Identification and Risk Assessment

Yangonin, the non-deuterated analog of this compound, is classified as harmful if swallowed.[1] It is a kavalactone derived from the kava (B3030397) plant and has been noted to exhibit in vitro toxicity on human hepatocytes.[2][3] Due to the lack of specific data for this compound, it should be handled as a substance with potential hazards. A thorough risk assessment should be conducted before commencing any work.

Key Hazards:

  • Acute Oral Toxicity: Yangonin is harmful if ingested.[1]

  • Unknown Toxicity: The full toxicological profile of this compound is not established. Therefore, it should be treated as a potentially hazardous substance.

  • Inhalation Hazard: As a powder, there is a risk of inhalation which could lead to respiratory irritation or other systemic effects.

  • Skin and Eye Contact: May cause irritation upon contact with skin or eyes.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following recommendations are based on handling chemical powders with unknown toxicity.[4][5]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of solutions containing this compound and airborne powder particles.
Skin Protection - Gloves: Nitrile or neoprene gloves (double-gloving is recommended). - Lab Coat: Chemical-resistant lab coat or apron. - Footwear: Closed-toe shoes.Prevents skin contact. Since no specific glove compatibility data is available, using nitrile or neoprene gloves provides broad chemical resistance.[4]
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a fume hood.Protects against the inhalation of airborne powder.

Safe Handling and Operational Plan

Adherence to standard laboratory safety protocols is critical.

Engineering Controls:

  • Ventilation: All handling of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Weighing: If a balance cannot be located inside a fume hood, weigh the compound in a container with a lid, transport it to the fume hood, and then prepare the solution.[5]

Work Practices:

  • Avoid Dust Formation: Handle the powder carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Labeling and Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste unless determined otherwise by institutional safety protocols.

Waste TypeDisposal Procedure
Solid Waste (contaminated PPE, weigh boats, etc.) Collect in a designated, labeled, and sealed hazardous waste container.
Liquid Waste (solutions of this compound) Collect in a designated, labeled, and sealed hazardous waste container. Do not dispose of down the drain.
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the regular trash, in accordance with institutional guidelines.[6]

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[4] In the absence of specific institutional guidance, follow protocols for non-hazardous chemical waste, ensuring that solid waste is securely packaged and transported to the designated dumpster by laboratory personnel.[7]

Experimental Protocols

Currently, no specific, detailed experimental protocols for the handling of this compound were identified in the search results. Researchers should develop a standard operating procedure (SOP) based on the information in this guide and in consultation with their institution's safety office.

Signaling Pathways and Logical Relationships

The following diagram illustrates a logical workflow for the selection and use of Personal Protective Equipment when handling this compound.

PPE_Workflow_for_Yangonin_d3 cluster_assessment Initial Assessment cluster_ppe_selection PPE Selection cluster_handling Handling Procedures cluster_disposal Disposal start Start: Handling this compound risk_assessment Perform Risk Assessment (Consider unknown toxicity) start->risk_assessment eye_protection Eye Protection: Chemical Splash Goggles & Face Shield risk_assessment->eye_protection Select Appropriate PPE hand_protection Hand Protection: Nitrile or Neoprene Gloves (Double-gloving recommended) risk_assessment->hand_protection body_protection Body Protection: Chemical-Resistant Lab Coat risk_assessment->body_protection respiratory_protection Respiratory Protection: NIOSH-approved respirator risk_assessment->respiratory_protection in_fume_hood Work in a Chemical Fume Hood eye_protection->in_fume_hood hand_protection->in_fume_hood body_protection->in_fume_hood respiratory_protection->in_fume_hood safe_weighing Follow Safe Weighing Practices in_fume_hood->safe_weighing waste_collection Collect all waste as Hazardous Waste in_fume_hood->waste_collection After Handling contact_ehs Consult EHS for Disposal Guidelines waste_collection->contact_ehs stop stop contact_ehs->stop End of Process

Caption: PPE selection and handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.